Z-Phe-Ala-Diazomethylketone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71732-53-1 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |
InChI Key |
QMPATRQNERZOMF-YJBOKZPZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Z-Phe-Ala-Diazomethylketone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phenylalanyl-Alanyl-Diazomethylketone (Z-FA-DMK), also known as PADK, is a peptidic diazomethylketone that functions as an irreversible inhibitor of cysteine proteases. Initially characterized as a weak inhibitor of lysosomal cathepsins B and L, its mechanism of action has revealed a more complex and nuanced role in cellular homeostasis. At low concentrations, Z-FA-DMK acts as a positive modulator of the lysosomal system, enhancing the levels of lysosomal enzymes. This activity is linked to a compensatory cellular response to mild lysosomal stress, which involves the activation of transcription factor EB (TFEB), the master regulator of lysosomal biogenesis. Furthermore, Z-FA-DMK has been shown to directly interact with the amyloid-beta (Aβ) peptide, disrupting its oligomerization and fibrillation, which is a key pathological process in Alzheimer's disease. This dual mechanism—enhancing protein clearance through lysosomal modulation and directly inhibiting pathogenic protein aggregation—makes Z-FA-DMK a significant tool for research in neurodegenerative diseases and other protein accumulation disorders. This guide provides an in-depth overview of its mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Cysteine Protease Inhibition
Z-FA-DMK is an irreversible inhibitor that covalently modifies the active site of target cysteine proteases. The mechanism is predicated on the high reactivity of the diazomethylketone warhead.
Chemical Mechanism: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on the carbon atom of the diazomethyl group. This reaction is favorable and results in the displacement of a dinitrogen molecule (N₂), which is an excellent leaving group. The outcome is the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.
Quantitative Inhibitory Profile
Z-FA-DMK is characterized as a weak inhibitor of its primary targets, the lysosomal cathepsins. This weak inhibition is crucial for its role as a lysosomal modulator, as potent, complete inhibition does not elicit the same compensatory response.
| Target Enzyme | Inhibitor | IC₅₀ Value | Notes |
| Cathepsin B | Z-Phe-Ala-Diazomethylketone | 9.4 ± 2.4 µM[1] | Weak, irreversible inhibition. |
| Cathepsin L | This compound | Not specified | Characterized as a weak inhibitor.[1] |
| Caspases | This compound | Not a significant inhibitor | Z-FA-DMK is reported to be non-toxic in cell lines where related compounds induce caspase-dependent apoptosis, suggesting it does not potently inhibit caspases. |
Signaling Pathway: Upregulation of Lysosomal Biogenesis
A key aspect of Z-FA-DMK's mechanism is its ability to enhance lysosomal capacity at low concentrations. This is not a direct activation but rather an indirect, compensatory cellular response to mild lysosomal stress induced by weak cathepsin inhibition. The central mediator of this response is Transcription Factor EB (TFEB).
Pathway Description:
-
Weak Inhibition: Z-FA-DMK weakly inhibits lysosomal proteases like Cathepsin B.
-
Lysosomal Stress: This partial inhibition creates a mild lysosomal stress, potentially impairing the degradation of certain substrates.
-
Signaling Cascade: This stress leads to the downregulation of the mTORC1 complex, a key negative regulator of TFEB.[2] Concurrently, the activity of the lysosomal calcium channel TRPML1 is altered, which influences the phosphatase calcineurin.[2]
-
TFEB Activation: The combination of reduced mTORC1-mediated phosphorylation and increased calcineurin activity leads to the dephosphorylation of TFEB.[3]
-
Nuclear Translocation: Dephosphorylated TFEB translocates from the cytoplasm to the nucleus.
-
Gene Transcription: In the nucleus, TFEB binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoters of target genes, driving the transcription of genes involved in lysosomal biogenesis and autophagy.[4]
-
Enhanced Lysosomal Capacity: The result is an increase in the number and function of lysosomes, and elevated levels of lysosomal enzymes, which enhances the cell's overall degradative capacity.
Direct Action on Amyloid-Beta Aggregation
Beyond its effects on cellular clearance pathways, Z-FA-DMK has been shown to interact directly with the Alzheimer's-related peptide, Aβ42. This suggests a second therapeutic mechanism relevant to amyloid diseases.
Experimental Findings:
-
Direct Binding: Mass spectrometry has demonstrated that Z-FA-DMK binds directly to Aβ42 monomers and small oligomers.
-
Inhibition of Oligomerization: The compound inhibits the formation of key neurotoxic species, such as Aβ42 dodecamers.
-
Remodeling of Pre-formed Oligomers: Z-FA-DMK can disrupt and remove pre-formed Aβ42 dodecamers from solution.
-
Inhibition of Fibrillation: Electron microscopy confirms that Z-FA-DMK inhibits the formation of mature Aβ42 fibrils.
Experimental Protocols
Cathepsin B Activity Assay (Fluorometric)
This protocol describes the measurement of Cathepsin B inhibition by Z-FA-DMK in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Z-FA-DMK (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)
-
Assay Buffer (50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (Z-RR-AMC), stock in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Lysis: a. Culture cells to desired confluency. b. Treat cells with various concentrations of Z-FA-DMK or vehicle (DMSO) for the desired time. c. Harvest cells and wash with cold PBS. d. Lyse the cell pellet in ice-cold Cell Lysis Buffer. e. Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant (lysate) and determine the protein concentration.
-
Assay Setup: a. Dilute cell lysates to a consistent protein concentration (e.g., 1 µg/µL) with Assay Buffer. b. In a 96-well plate, add 50 µL of diluted cell lysate to each well. c. For in-vitro inhibition, add Z-FA-DMK at various final concentrations to untreated lysate. For vehicle controls, add an equivalent volume of DMSO. d. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: a. Prepare the substrate solution by diluting the Z-RR-AMC stock in Assay Buffer to a final concentration of 50 µM. b. To initiate the reaction, add 50 µL of the substrate solution to each well. c. Immediately place the plate in the fluorometer.
-
Data Acquisition and Analysis: a. Measure fluorescence intensity every 2 minutes for 30-60 minutes at 37°C. b. Calculate the rate of reaction (V) from the linear portion of the fluorescence vs. time plot. c. Normalize the activity of treated samples to the vehicle control. d. Plot the percent inhibition against the logarithm of Z-FA-DMK concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Aβ42 Oligomerization Assay (IMS-MS)
This protocol outlines a method to assess the effect of Z-FA-DMK on Aβ42 oligomerization using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).
Materials:
-
Synthetic Aβ42 peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium acetate buffer (e.g., 7.5 mM, pH 7.4)
-
Z-FA-DMK
-
Ion Mobility Spectrometry-Mass Spectrometer
Procedure:
-
Preparation of Monomeric Aβ42: a. To erase any pre-existing aggregates, dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mM. b. Aliquot the solution and evaporate the HFIP using a gentle stream of nitrogen or a speed vacuum to create a dry peptide film. Store aliquots at -80°C. c. Immediately before use, resuspend the peptide film in DMSO to a concentration of 5 mM. This is the monomeric Aβ42 stock.
-
Aggregation Reaction: a. Dilute the monomeric Aβ42 stock into cold (4°C) ammonium acetate buffer to a final concentration of 20 µM. b. Prepare two conditions: i. Control: Aβ42 solution with vehicle (an equivalent volume of DMSO). ii. Treatment: Aβ42 solution with Z-FA-DMK added to a final concentration of 200 µM (for a 1:10 Aβ42:inhibitor ratio). c. Incubate the samples at 37°C to initiate aggregation. Samples can be analyzed at various time points (e.g., 0, 2, 6, 24 hours).
-
IMS-MS Analysis: a. Introduce the samples into the mass spectrometer using nano-electrospray ionization. b. Acquire mass spectra to identify peaks corresponding to different Aβ42 oligomeric states (monomer, dimer, tetramer, hexamer, dodecamer, etc.) and any inhibitor-bound complexes. c. Perform ion mobility separation on selected mass-to-charge (m/z) peaks. This separates ions based on their size and shape (collision cross-section), allowing for the distinction between different oligomeric species that may have the same m/z ratio.
-
Data Analysis: a. Compare the mass spectra of the control and Z-FA-DMK-treated samples to identify changes in the abundance of different oligomers. b. Analyze the arrival time distributions from the ion mobility experiments to confirm the presence or absence of specific oligomeric assemblies (e.g., the dodecamer). c. Quantify the relative signal intensity of each oligomeric species to determine the extent of inhibition.
Conclusion
This compound presents a multifaceted mechanism of action that is of significant interest to researchers in neurodegeneration and lysosomal biology. Its ability to act as a weak, irreversible inhibitor of cathepsins triggers a beneficial compensatory upregulation of the entire lysosomal system via the TFEB signaling pathway. Simultaneously, it can directly interfere with the pathogenic aggregation of Aβ42. This dual-pronged approach—enhancing cellular clearance mechanisms while also neutralizing toxic protein species—positions Z-FA-DMK and analogous molecules as valuable chemical probes and potential therapeutic leads. The detailed methodologies and pathway analyses provided in this guide serve as a comprehensive resource for professionals seeking to leverage this compound in their research and development efforts.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B modulates lysosomal biogenesis and host defense against Francisella novicida infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone: A Multi-Targeting Modulator of Lysosomal Proteostasis and Amyloid-β Aggregation
For Immediate Release
This technical guide provides an in-depth analysis of Z-Phe-Ala-Diazomethylketone (PADK), a versatile chemical probe with significant implications for neurodegenerative disease research. Primarily recognized as a weak inhibitor of the lysosomal cysteine proteases Cathepsin B and Cathepsin L, PADK's biological activities extend to the positive modulation of the lysosomal system and the direct inhibition of amyloid-β (Aβ) peptide aggregation. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of PADK's primary targets and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Molecular Targets and Mechanism of Action
This compound exhibits a dual mechanism of action, making the definition of a single "primary target" context-dependent.
-
Direct Inhibition of Cathepsin B and Cathepsin L: PADK is characterized as a weak, irreversible inhibitor of Cathepsin B and Cathepsin L, two critical lysosomal proteases involved in protein turnover.[1] This inhibitory activity is a direct molecular interaction.
-
Positive Modulation of the Lysosomal System: Paradoxically, at low concentrations, PADK has been shown to enhance the levels of lysosomal cathepsins.[1] This effect suggests a broader impact on lysosomal biogenesis and function, which is a key therapeutic strategy for diseases characterized by protein accumulation.
-
Direct Interaction with Amyloid-β (Aβ42): In the context of Alzheimer's disease, PADK has been demonstrated to bind directly to Aβ42 monomers and small oligomers. This interaction inhibits the formation of larger, neurotoxic Aβ aggregates and fibrils.[2]
Therefore, while Cathepsins B and L are the primary enzymatic targets of inhibition, the overarching biological effect of PADK, particularly in preclinical models of neurodegeneration, appears to be driven by its combined ability to modulate lysosomal activity and directly interfere with pathogenic protein aggregation.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary cathepsin targets has been quantified, as summarized in the table below.
| Target | Inhibition Metric | Value (µM) | Reference(s) |
| Cathepsin B | IC50 | 7 - 10 | [1] |
| Cathepsin L | - | - | - |
Experimental Protocols
Protocol 1: Fluorometric Assay for Cathepsin B Inhibition
This protocol outlines a generalized procedure for determining the inhibitory activity of this compound against Cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
This compound (PADK)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission: ~400 nm/~505 nm)
Procedure:
-
Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in assay buffer. Activate the enzyme by adding DTT to a final concentration of 2-5 mM and incubating for 10-15 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of PADK in DMSO. Create a serial dilution of PADK in assay buffer to achieve a range of desired final concentrations. Include a DMSO-only control.
-
Assay Reaction: a. In a 96-well black microplate, add the diluted PADK solutions or DMSO control. b. Add the activated Cathepsin B enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. To initiate the reaction, add the fluorogenic substrate Z-Arg-Arg-AMC to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C using a microplate reader. Record readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of PADK and the control. b. Normalize the rates to the DMSO control to obtain the percent inhibition for each PADK concentration. c. Plot the percent inhibition against the logarithm of the PADK concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Protocol 2: Analysis of Aβ42 Aggregation Inhibition by Mass Spectrometry
This protocol provides a general workflow for assessing the direct interaction of this compound with Aβ42 and its effect on oligomerization using mass spectrometry and ion mobility spectrometry.
Materials:
-
Synthetic Aβ42 peptide
-
This compound (PADK)
-
Ammonium acetate buffer (e.g., 10 mM, pH 7.4)
-
Mass spectrometer with electrospray ionization (ESI) source (e.g., Q-TOF)
-
Ion mobility spectrometry (IMS) enabled mass spectrometer
-
Nano-ESI capillaries
Procedure:
-
Sample Preparation: a. Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a monomeric starting material. b. Resuspend the Aβ42 in ammonium acetate buffer to the desired concentration (e.g., 10 µM). c. Prepare a stock solution of PADK in a compatible solvent. d. For interaction studies, co-incubate Aβ42 with a molar excess of PADK (e.g., 1:10 ratio) in ammonium acetate buffer at a controlled temperature (e.g., 4°C to slow down aggregation).
-
Mass Spectrometry Analysis: a. Introduce the Aβ42 and Aβ42-PADK samples into the mass spectrometer via nano-ESI. b. Acquire mass spectra in the positive ion mode over a relevant m/z range to detect Aβ42 monomers, oligomers, and their complexes with PADK. c. Analyze the spectra to identify peaks corresponding to Aβ42 monomers and various oligomeric states (dimers, trimers, etc.) with and without bound PADK.
-
Ion Mobility Spectrometry Analysis: a. For structural analysis, introduce the samples into an IMS-enabled mass spectrometer. b. Separate the ions based on their size, shape, and charge in the gas phase. c. Generate arrival time distributions (ATDs) for the different Aβ42 species. d. Compare the ATDs of Aβ42 in the presence and absence of PADK to assess changes in the distribution and conformation of oligomers. A reduction in the abundance of higher-order oligomers in the presence of PADK indicates inhibition of aggregation.
-
Data Analysis: a. Deconvolute the mass spectra to determine the mass of the observed species and confirm the binding of PADK. b. Analyze the ion mobility data to calculate collision cross-sections (CCS) for the different Aβ42 oligomers, providing insights into their shape and conformation. c. Compare the relative intensities of different oligomeric species in the presence and absence of PADK to quantify the inhibitory effect.
Signaling Pathways and Experimental Workflows
Lysosomal Protein Degradation Pathway
The following diagram illustrates the general pathway of lysosomal protein degradation, a process modulated by this compound.
Caption: Lysosomal protein degradation pathways modulated by this compound.
Amyloid-β Aggregation and Inhibition Workflow
This diagram outlines the process of Amyloid-β aggregation, a key pathological event in Alzheimer's disease, and the inhibitory role of this compound.
Caption: The amyloid cascade and points of inhibition by this compound.
References
The Role of PADK Compound in Enhancing Protein Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of misfolded or damaged proteins is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease. Enhancing the cellular machinery responsible for protein clearance represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the PADK compound, a novel molecule that has demonstrated significant potential in promoting the clearance of pathogenic proteins. We will explore its mechanism of action, the signaling pathways it modulates, and the key experimental findings that support its therapeutic utility. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the emerging field of protein clearance enhancement.
Introduction to Protein Homeostasis and its Dysregulation
Cellular function relies on a delicate balance between protein synthesis, folding, and degradation, a state known as protein homeostasis or proteostasis. Two major pathways are responsible for the degradation of unwanted or damaged proteins: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][2] Dysregulation of these pathways can lead to the accumulation of toxic protein aggregates, a key pathological feature of many age-related and neurodegenerative disorders.[3][4] In Alzheimer's disease, for instance, the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau proteins is a central event in disease progression.[3][4]
The PADK Compound: A Modulator of Lysosomal Function
Z-Phe-Ala-diazomethylketone (PADK) is a compound that has been identified as a potent enhancer of the lysosomal protease cathepsin B (CatB).[3][5] While being a very weak inhibitor of CatB and cathepsin L itself, PADK treatment leads to a significant increase in the active, mature form of CatB.[3][4] This unique property allows PADK to bolster the cell's natural protein degradation capacity, particularly in response to proteotoxic stress.
Mechanism of Action: Enhancing the Compensatory Lysosomal Response
Research has revealed a crucial crosstalk between the proteasome and lysosomal protein clearance pathways.[3][4] When the proteasome is inhibited, as is the case in the presence of Aβ42 oligomers, a compensatory upregulation of lysosomal activity, specifically CatB, is observed.[3][4] The PADK compound capitalizes on and amplifies this natural compensatory mechanism.
Signaling Pathway of PADK-Mediated Protein Clearance
The signaling pathway through which PADK exerts its effects involves the interplay between proteasomal stress and lysosomal enhancement. The diagram below illustrates this proposed mechanism.
Caption: PADK enhances the compensatory upregulation of active Cathepsin B in response to Aβ42-induced proteasomal stress, leading to improved protein clearance and reduced cellular pathology.
Quantitative Data on PADK's Efficacy
The following tables summarize the key quantitative findings from studies investigating the effects of PADK on protein clearance pathways.
Table 1: Effect of PADK on Cathepsin B Activity
| Treatment Condition | Fold Increase in Active CatB (CatB-30) | Reference |
| 1-10 µM PADK | 3- to 6-fold | [3] |
| PADK vs. E64d | >7-fold greater enhancement with PADK | [5] |
Table 2: PADK's Impact on Proteasome Function and Aβ42-Mediated Pathology
| Experimental Model | Treatment | Effect on Proteasome Activity | Reduction in Aβ42-mediated Tau Phosphorylation | Reference |
| Hippocampal Slice Cultures | 3 µM PADK + Aβ42 | Nearly complete recovery of function | Significant reduction | [3][4] |
| Hippocampal Slice Cultures | Lactacystin (proteasome inhibitor) + PADK | No recovery of function | Not Applicable | [3] |
Table 3: Comparative Inhibitory Concentrations of Cysteine Protease Modulators
| Compound | IC50 for Cathepsin B | IC50 for Calpain | Reference |
| PADK | 9-11 µM (very weak) | Little to no effect at 10-100 µM | [5] |
| E64d | 14 µM (weak) | 3-6 µM (potent) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments.
Hippocampal Slice Culture and Treatment
This protocol outlines the general steps for studying the effects of PADK in an ex vivo brain tissue model.
Caption: A generalized workflow for assessing the efficacy of PADK in hippocampal slice cultures exposed to Aβ42 oligomers.
Protocol Steps:
-
Slice Preparation: Prepare organotypic hippocampal slice cultures from early postnatal rodents.
-
Culture Maintenance: Maintain slices on semi-permeable membranes in a defined culture medium.
-
Treatment: After a period of stabilization, introduce the treatment conditions. For studies on Aβ42 pathology, pre-aggregated Aβ42 oligomers are added to the culture medium. PADK is co-administered in the relevant treatment groups.
-
Incubation: Incubate the slices for a period of 4-6 days to allow for the development of pathology and the effects of the treatment to manifest.
-
Harvesting: Harvest the tissue for subsequent biochemical or immunohistochemical analysis.
Proteasome Activity Assay
-
Lysate Preparation: Homogenize hippocampal slices in a suitable lysis buffer to extract proteins.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: Incubate a standardized amount of protein lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Fluorescence Measurement: Measure the rate of fluorescent product generation over time using a plate reader.
-
Data Normalization: Normalize the proteasome activity to the total protein concentration.
Western Blotting for Phospho-Tau and Synaptic Markers
-
Protein Extraction and Quantification: Prepare protein lysates from the treated hippocampal slices and determine protein concentrations.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8 antibody), total tau, synaptophysin, and a loading control (e.g., actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the levels of the proteins of interest to the loading control.
Conclusion and Future Directions
The PADK compound represents a promising therapeutic agent that enhances protein clearance by augmenting the lysosomal response to proteasomal stress.[3][4] Its ability to specifically upregulate the activity of cathepsin B without potently inhibiting calpain distinguishes it from other cysteine protease inhibitors.[5] The data strongly suggest that modulating the crosstalk between the proteasome and lysosomal pathways is a viable strategy for combating protein accumulation in neurodegenerative diseases.
Future research should focus on elucidating the precise molecular interactions between PADK and the machinery that governs CatB maturation. Furthermore, in vivo studies in a wider range of disease models are warranted to fully assess the therapeutic potential and safety profile of PADK and similar compounds. The development of molecules that can safely and effectively enhance the intrinsic protein clearance mechanisms of the cell holds immense promise for the treatment of Alzheimer's disease and other proteinopathies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aβ42-mediated proteasome inhibition and associated tau pathology in hippocampus are governed by a lysosomal response involving cathepsin B: Evidence for protective crosstalk between protein clearance pathways | PLOS One [journals.plos.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Potential Alzheimer’s Disease Therapeutics Among Weak Cysteine Protease Inhibitors Exhibit Mechanistic Differences Regarding Extent of Cathepsin B Up-Regulation and Ability to Block Calpain - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Z-Phe-Ala-Diazomethylketone on Cathepsin B and L: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Z-Phe-Ala-diazomethylketone (Z-FA-DMK), also known as PADK, on the cysteine proteases cathepsin B and cathepsin L. This document summarizes key quantitative data, details experimental protocols for assessing inhibitory activity, and visualizes the intricate roles of these enzymes in cellular signaling pathways.
Core Concepts: this compound as a Cathepsin Modulator
This compound is a peptide derivative that acts as a weak, irreversible inhibitor of cathepsin B and cathepsin L.[1][2] Its mechanism of action involves the diazomethylketone functional group, which irreversibly alkylates the active site cysteine residue of these proteases.[3] Interestingly, at low concentrations, Z-FA-DMK has been observed to enhance the levels of lysosomal cathepsins, suggesting a complex modulatory role beyond simple inhibition.[1][2]
Data Presentation: Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibitory potency of this compound against cathepsin B and cathepsin L.
| Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Notes |
| Cathepsin B | This compound | 9.4 ± 2.4 | N/A | Weak inhibitor.[1] A related compound, Z-Phe-Ala-fluoromethylketone (Z-FA-FMK), is a more potent inactivator of human cathepsin B than Z-FA-DMK, primarily due to tighter binding.[4] |
| Cathepsin L | This compound | Data not available | N/A | Described as a weak inhibitor.[1][2] One study from 1981 noted a rapid interaction with cathepsin L and suggested an affinity approximately 2000-fold higher than for cathepsin B.[5][6] |
N/A: Not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cathepsin B Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound on cathepsin B using a fluorometric assay.
Materials:
-
Human liver cathepsin B (e.g., Calbiochem 219362)
-
This compound (PADK)
-
Fluorogenic substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Incubate cathepsin B in the assay buffer for 30 minutes at room temperature to ensure the active site cysteine is reduced.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor to the desired concentrations in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the appropriate concentration of the inhibitor solution. Include a control with DMSO only. b. Add the activated cathepsin B solution to each well. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 1 hour) at room temperature. d. Initiate the reaction by adding the Z-Arg-Arg-AMC substrate.
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode for at least 5 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. The IC50 value can be calculated by fitting the data to a dose-response curve.[1]
In Vitro Cathepsin L Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on cathepsin L activity.
Materials:
-
Human liver cathepsin L (e.g., Calbiochem 219402)
-
This compound (PADK)
-
Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: As with cathepsin B, pre-incubate cathepsin L in the assay buffer for 30 minutes at room temperature.
-
Inhibitor and Substrate Preparation: Prepare stock solutions and dilutions of this compound and Z-Phe-Arg-AMC as described for the cathepsin B assay.
-
Assay Reaction: The setup is analogous to the cathepsin B assay. Combine the inhibitor and activated enzyme, pre-incubate, and then initiate the reaction with the substrate.
-
Data Acquisition and Analysis: Monitor the fluorescence kinetically and calculate the inhibition and IC50 values as described for cathepsin B.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cathepsin B and L, and a general experimental workflow for inhibitor testing.
Conclusion
This compound serves as a valuable research tool for studying the roles of cathepsin B and L in various physiological and pathological processes. While it is characterized as a weak inhibitor, its ability to modulate cathepsin levels at lower concentrations warrants further investigation. The provided protocols and pathway diagrams offer a foundational framework for researchers and drug development professionals to explore the nuanced effects of this compound on cellular function. Further studies are required to precisely quantify the inhibitory potency of Z-FA-DMK against cathepsin L to enable a more complete comparative analysis.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid inactivation of cathepsin L by Z-Phe-PheCHN/sub 2/ and Z-Phe-AlaCHN/sub 2/ (Journal Article) | OSTI.GOV [osti.gov]
Investigating the Neuroprotective Effects of Z-Phe-Ala-diazomethylketone (PADK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Z-Phe-Ala-diazomethylketone (PADK), a small molecule that has shown promise in preclinical models of Alzheimer's disease (AD). This document details the compound's dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the underlying pathways and workflows.
Core Mechanism of Action
PADK exhibits a dual mechanism of action that contributes to its neuroprotective effects, primarily centered on combating the pathological accumulation of amyloid-beta (Aβ) peptides.
-
Direct Interaction with Amyloid-β (Aβ42): PADK directly binds to Aβ42 monomers and small oligomers.[1] This interaction inhibits the formation of larger, neurotoxic Aβ42 oligomers, such as dodecamers, and can even remodel pre-existing oligomeric structures.[1][2] Electron microscopy has confirmed that PADK effectively inhibits the formation of Aβ42 fibrils.[2]
-
Positive Lysosomal Modulation: In addition to its direct effects on Aβ, PADK acts as a positive modulator of the lysosomal system.[3] It selectively increases the levels and enzymatic activity of cathepsin B, a key lysosomal protease, without altering the levels of other Aβ-degrading enzymes like neprilysin or insulin-degrading enzyme.[3] This upregulation of cathepsin B enhances the proteolytic clearance of Aβ42.[3][4] Evidence suggests this modulation involves enhanced lysosomal trafficking, indicated by changes in Rab proteins.[3] A key outcome of this enhanced cathepsin B activity is the truncation of the highly amyloidogenic Aβ1-42 peptide into the less pathogenic Aβ1-38 form.[3]
The following diagram illustrates this dual mechanism of action.
Caption: Dual mechanism of PADK's neuroprotective action.
Quantitative Data Presentation
The neuroprotective efficacy of PADK has been quantified through both in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Effects of PADK on Aβ42 Aggregation
| Parameter | Condition | Value | Significance | Reference |
| Aβ42 Monomer to Aggregate Ratio | Aβ42 without PADK | 3.3 | - | [1] |
| (Mass Spectrometry Peak Ratio) | Aβ42 with PADK (1:10) | 6.4 | Monomer concentration increased | [1] |
Table 2: In Vivo Effects of PADK in Alzheimer's Disease Transgenic Mouse Models
| Mouse Model | Parameter | Effect of PADK Treatment | Fold/Percent Change | Reference |
| APPSwInd & APP-PS1 | Cathepsin B Protein Levels | Increased | 3 to 8-fold | [3] |
| Cathepsin B Enzymatic Activity | Increased | 3 to 10-fold | [3] | |
| APPSwInd | Insoluble Aβx-42 Levels (ELISA) | Decreased | 52% decrease | [3] |
| Aβx-38 Levels (ELISA) | Increased | 52% increase | [3] | |
| APP-PS1 | Insoluble Aβx-42 Levels (ELISA) | Decreased | 51% decrease | [3] |
| Aβx-38 Levels (ELISA) | Increased | 32% increase | [3] | |
| APPSwInd | Synaptic Protein (GluR1) Deficit | Attenuated | Reversed 35% reduction | [4] |
| Cognitive Function | Improved | Elimination of behavioral deficits | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies investigating PADK and related compounds.
Protocol 1: In Vitro Aβ42 Aggregation Analysis
1.1. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
-
Objective: To analyze the direct binding of PADK to Aβ42 and its effect on oligomerization.
-
Sample Preparation:
-
Synthesize Aβ42 using 9-fluorenylmethyloxycarbonyl-based methods.
-
Obtain PADK from a commercial source (e.g., Bachem Americas, Inc.).
-
Prepare a stock solution of Aβ42 at a concentration of 10 μM in 20 mM ammonium acetate buffer (pH 6.8).
-
For the experimental condition, prepare a 1:10 mixture of Aβ42 and PADK in the same buffer.
-
To slow the aggregation process for better signal, keep samples on ice until analysis.
-
-
Instrumentation and Analysis:
-
Analyze samples on a home-built or commercial ion mobility mass spectrometer (e.g., Synapt G2 HDMS).
-
Use nano-electrospray ionization (nESI) to transfer proteins to the gas phase.
-
In the IMS drift cell, separate ions based on their mass-to-charge ratio and their shape (collision cross-section).
-
Analyze the resulting mass spectra to identify peaks corresponding to Aβ42 monomers, oligomers, and Aβ42-PADK complexes.
-
Quantify the ratio of the monomer peak to the aggregate peaks to assess the effect of PADK on aggregation.
-
1.2. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the effect of PADK on Aβ42 fibril formation.
-
Sample Preparation:
-
Incubate a 25 µM solution of Aβ42 at 37°C for 7 days, both in the presence and absence of PADK.
-
-
Grid Preparation and Staining (Negative Staining):
-
Place 5 µL of the incubated fibril sample onto a copper grid for 3 minutes at room temperature.
-
Remove excess sample using filter paper.
-
Wash the grid twice with HPLC-grade water.
-
Stain the sample by applying 5 µL of a 0.5% (w/v) uranyl acetate solution for 1 minute.
-
Allow the grid to dry completely for at least 4 hours at room temperature before imaging.
-
-
Imaging:
-
Visualize the grids using a transmission electron microscope.
-
Capture images to compare the morphology and extent of fibril formation between PADK-treated and control samples.
-
Protocol 2: In Vivo Analysis in AD Transgenic Mice
The following workflow diagram outlines the key stages of the in vivo investigation.
Caption: Experimental workflow for in vivo PADK studies.
-
Objective: To assess the neuroprotective effects of PADK on Aβ pathology, synaptic integrity, and cognitive function in AD mouse models.
-
Animal Models and Treatment:
-
Use transgenic mouse models of AD, such as APPSwInd (10-11 months old) and APPswe/PS1ΔE9 (20-22 months old).
-
Administer PADK via systemic injections (specific dosage and frequency as determined in the original study, e.g., daily intraperitoneal injections). A vehicle-treated control group is essential.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train mice over several days to find the hidden platform using spatial cues in the room. Record the escape latency (time to find the platform) for each trial.
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim for a set duration (e.g., 60 seconds).
-
-
Analysis: Track the swim path. A significant preference for the target quadrant (where the platform was located) indicates intact spatial memory. Compare the performance of PADK-treated and vehicle-treated transgenic mice.
-
-
Biochemical Analysis:
-
Following behavioral testing, sacrifice the mice and harvest brain tissue.
-
Lysosomal Fractionation: Isolate lysosome-enriched fractions from brain homogenates via differential centrifugation.
-
Cathepsin B Assays: Measure cathepsin B protein levels in the fractions using Western blot and its enzymatic activity using a fluorogenic substrate.
-
Aβ ELISA: Use sandwich ELISAs specific for Aβx-42 and Aβx-38 to quantify their levels in brain homogenates.
-
Western Blot for Synaptic Proteins: Quantify levels of key synaptic proteins (e.g., GluR1) in hippocampal samples to assess synaptic integrity.
-
-
Histological Analysis:
-
Perfuse, fix, and section the brain tissue.
-
Perform immunohistochemistry using antibodies against Aβ to visualize and quantify amyloid plaque deposition.
-
This guide consolidates the current understanding of PADK's neuroprotective mechanisms and provides a framework for its continued investigation. The data strongly suggest that positive modulation of the lysosomal clearance pathway is a viable therapeutic strategy for protein accumulation disorders like Alzheimer's disease.
References
- 1. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK): A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK) is a cell-permeable, irreversible inhibitor of cathepsin B and L that has emerged as a significant research tool in the study of Alzheimer's disease (AD). Its multifaceted mechanism of action, which includes the modulation of lysosomal activity and direct interaction with amyloid-beta (Aβ) peptides, positions it as a valuable compound for investigating key pathological pathways in AD. This technical guide provides an in-depth overview of Z-PAD-FMK, including its biochemical properties, experimental protocols for its use, and its impact on AD-related signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Z-PAD-FMK in their preclinical studies.
Mechanism of Action
Z-PAD-FMK primarily functions as an inhibitor of the cysteine proteases cathepsin B and cathepsin L.[1][2] However, its role in Alzheimer's disease research extends beyond simple enzyme inhibition. At low concentrations, Z-PAD-FMK has been shown to enhance lysosomal cathepsin levels, leading to the protective clearance of pathological protein aggregates such as paired helical filament-tau (PHF-τ) and Aβ42 in the brain.[3][4]
Furthermore, Z-PAD-FMK directly interacts with Aβ42 monomers and small oligomers.[2][5] This interaction disrupts the formation of toxic Aβ42 dodecamers and inhibits the elongation of Aβ fibrils.[2][5] This dual action of modulating lysosomal clearance and directly interfering with Aβ aggregation makes Z-PAD-FMK a potent tool for studying and potentially mitigating AD pathology.
Quantitative Data
The following tables summarize key quantitative data regarding the activity and effects of Z-PAD-FMK.
| Parameter | Value | Conditions | Reference |
| Cathepsin B IC50 | 25 nM | pH 7.2 | [6] |
| 2500 nM | pH 4.6 | [6] | |
| Effect on Aβ Pathology in APPswe/PS1dE9 mice | 3- to 8-fold increase | Cathepsin B protein levels | [7] |
| 3- to 10-fold increase | Cathepsin B activity in lysosomal fractions | [7] | |
| Reduction | Aβ immunostaining and Aβ(x-42) levels | [7] | |
| Effect on Aβ Pathology in APP(SwInd) mice | Reduction | Aβ immunostaining and Aβ(x-42) levels | [7] |
| Increase | Aβ(1-38) production | [7] | |
| In Vivo Administration | 20 mg/kg per day (intraperitoneally) | APPswe/PS1dE9 and APP(SwInd) mice | [7][8] |
Table 1: Biochemical and In Vivo Efficacy of Z-PAD-FMK
Experimental Protocols
Cathepsin B Activity Assay
This protocol is adapted from commercially available kits and published research.[6][9][10][11]
Materials:
-
Cathepsin B enzyme (recombinant or from cell/tissue lysate)
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0 or 40 mM citrate-phosphate buffer, pH 4.6 or 7.2)
-
Activation Buffer (if using recombinant enzyme, e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Z-PAD-FMK (or other inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation:
-
For recombinant enzyme, dilute to 10 µg/mL in Activation Buffer and incubate at room temperature for 15 minutes. Further dilute to the working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[1]
-
For cell or tissue lysates, prepare according to standard protocols and determine protein concentration.[10]
-
-
Substrate Preparation: Dilute the fluorogenic substrate to the desired concentration (e.g., 20 µM) in Assay Buffer.
-
Inhibitor Preparation: Prepare a stock solution of Z-PAD-FMK in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Assay:
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well.
-
Add the desired concentration of Z-PAD-FMK or vehicle control.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Include a substrate blank containing Assay Buffer and substrate but no enzyme.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode for at least 5 minutes using an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Determine the percent inhibition for each Z-PAD-FMK concentration and calculate the IC50 value using non-linear regression.
In Vitro Amyloid-Beta (Aβ) Aggregation Assay
This protocol is based on established methods for studying Aβ aggregation.[12][13][14][15][16]
Materials:
-
Synthetic Aβ1-42 peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Z-PAD-FMK
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with bottom-reading capabilities
Procedure:
-
Aβ Monomer Preparation:
-
Dissolve Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas, followed by vacuum drying.
-
Store the resulting peptide film at -80°C.
-
Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM to obtain a stock solution of monomeric Aβ.
-
-
Aggregation Reaction:
-
Dilute the monomeric Aβ stock solution to a final concentration of 10-20 µM in PBS.
-
Add Z-PAD-FMK at various concentrations or a vehicle control.
-
Add ThT to a final concentration of 20 µM.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.
-
Measure ThT fluorescence at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals.
-
-
Data Analysis: Plot ThT fluorescence intensity versus time. The lag time, elongation rate, and final plateau of the aggregation curve can be used to assess the inhibitory effect of Z-PAD-FMK.
Signaling Pathways and Experimental Workflows
Z-PAD-FMK Signaling in Alzheimer's Disease
Z-PAD-FMK influences multiple interconnected pathways implicated in Alzheimer's disease. Its primary effect on lysosomal function and direct interaction with Aβ disrupts the core pathological cascades.
Caption: Z-PAD-FMK's dual-action mechanism in AD.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of Z-PAD-FMK in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for in vivo Z-PAD-FMK efficacy testing.
Tau Phosphorylation and Lysosomal Clearance
While direct evidence for Z-PAD-FMK's effect on the tau Phosphatase Activating Domain (PAD) exposure and subsequent signaling is still emerging, its established role in enhancing lysosomal clearance of pathological tau provides a logical link.
Caption: Z-PAD-FMK's potential impact on tau pathology.
Conclusion
This compound is a versatile and powerful tool for Alzheimer's disease research. Its ability to both enhance the cellular machinery for clearing pathological proteins and directly interfere with the aggregation of amyloid-beta provides a unique opportunity to probe the intricate mechanisms of AD. The data and protocols presented in this guide are intended to facilitate the effective use of Z-PAD-FMK in preclinical studies, ultimately contributing to a deeper understanding of Alzheimer's disease and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 12. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 13. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone (Z-FAD-FMK): An In-Depth Technical Guide on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (Z-FAD-FMK), also known as PADK, is a synthetic, cell-permeable dipeptide derivative that has garnered interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Initially characterized as a weak inhibitor of the lysosomal cysteine proteases cathepsin B and L, recent research has unveiled a more complex and nuanced mechanism of action. This technical guide provides a comprehensive overview of the early-stage research on Z-FAD-FMK, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
The primary mechanism of action of Z-FAD-FMK appears to be twofold, impacting both enzymatic activity within the lysosome and the extracellular aggregation of pathogenic proteins.
-
Lysosomal Modulation: At low micromolar concentrations, Z-FAD-FMK acts as a positive modulator of lysosomal function. While it weakly inhibits cathepsin B and L, its more significant effect is the enhancement of lysosomal cathepsin levels.[1][2] This upregulation of active cathepsins is thought to improve the proteolytic clearance of misfolded proteins, a critical process in preventing the accumulation of pathological protein aggregates. The enhancement of cathepsin levels appears to involve the modulated trafficking and maturation of these enzymes.[1]
-
Inhibition of Amyloid-β (Aβ) Aggregation: Z-FAD-FMK has been shown to directly interact with amyloid-beta (Aβ42) monomers and small oligomers.[3] This interaction inhibits the formation of larger, neurotoxic Aβ42 dodecamers and subsequent fibrils, which are pathological hallmarks of Alzheimer's disease.[3] This suggests a direct role for Z-FAD-FMK in preventing the initial and critical steps of amyloid plaque formation.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of Z-FAD-FMK.
| Target | IC50 Value | Notes |
| Cathepsin B | 9.4 ± 2.4 µM[1] | Characterized as a weak inhibitor. |
| Cathepsin L | Not Reported | Described as a weak inhibitor, but specific IC50 values are not readily available in the reviewed literature. |
Experimental Protocols
Cathepsin B Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Z-FAD-FMK against cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Z-FAD-FMK
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Z-FAD-FMK in DMSO.
-
Serially dilute the Z-FAD-FMK stock solution in assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the diluted Z-FAD-FMK solutions to the wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add recombinant human cathepsin B to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add the fluorogenic substrate Z-Arg-Arg-AMC to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of Z-FAD-FMK.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[1]
Amyloid-β (Aβ42) Aggregation Assay
This protocol describes the investigation of Z-FAD-FMK's effect on Aβ42 aggregation using mass spectrometry and electron microscopy.
Materials:
-
Synthetic Aβ42 peptide
-
Z-FAD-FMK
-
Ammonium acetate buffer (7.5 mM, pH 7.4)
-
Mass spectrometer with ion mobility spectrometry (IMS) capabilities
-
Transmission electron microscope (TEM)
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate or other negative stain
Procedure: A. Sample Preparation and Mass Spectrometry Analysis:
-
Prepare a stock solution of Aβ42 in a suitable solvent (e.g., 10% (v/v) acetonitrile in water).
-
Prepare a stock solution of Z-FAD-FMK in DMSO.
-
To assess the inhibitory effect, premix Aβ42 and Z-FAD-FMK in ammonium acetate buffer at a desired molar ratio (e.g., 1:10 Aβ42 to Z-FAD-FMK).
-
Incubate the mixture on ice to slow down the aggregation process.
-
Analyze the samples using mass spectrometry coupled with ion mobility spectrometry to identify the different Aβ42 oligomeric species and any Z-FAD-FMK-bound complexes.
B. Electron Microscopy Analysis:
-
Following the mass spectrometry analysis, age the Aβ42 and Aβ42/Z-FAD-FMK mixtures at 4°C for an extended period (e.g., 2 weeks) to allow for fibril formation.
-
Apply a small aliquot of each sample to a TEM grid and allow it to adsorb for a few minutes.
-
Wick off the excess sample and negatively stain the grid with a solution of uranyl acetate.
-
Allow the grid to dry completely.
-
Image the grids using a transmission electron microscope to visualize the presence or absence of Aβ42 fibrils.
Measurement of Lysosomal Cathepsin B Enhancement
This protocol outlines the assessment of Z-FAD-FMK's ability to increase the levels of active cathepsin B in a cellular context using immunoblotting.
Materials:
-
Cell line or primary cells of interest (e.g., hippocampal slices)
-
Z-FAD-FMK
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific for the active form of cathepsin B
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of Z-FAD-FMK (e.g., 3-10 µM) for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the active form of cathepsin B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the resulting bands using a suitable imaging system to quantify the levels of active cathepsin B.
Visualizations
Proposed Mechanism of Action of Z-FAD-FMK
Caption: Proposed dual mechanism of Z-FAD-FMK in Alzheimer's disease pathology.
Experimental Workflow: Aβ42 Aggregation Assay
Caption: Workflow for assessing the impact of Z-FAD-FMK on Aβ42 aggregation.
Logical Relationship: Lysosomal Modulation by Z-FAD-FMK
Caption: The logical pathway of Z-FAD-FMK-induced lysosomal modulation.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Z-Phe-Ala-Diazomethylketone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of Z-Phe-Ala-Diazomethylketone (PADK). PADK is a well-characterized dipeptide diazomethylketone that has garnered significant interest in the scientific community for its role as a cysteine protease inhibitor and its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Chemical Properties and Structure
This compound is a synthetic compound belonging to the class of diazomethyl ketones.[] Its structure incorporates the dipeptide Phenylalanine-Alanine, with a carboxybenzyl (Z) protecting group on the N-terminus of phenylalanine and a reactive diazomethylketone functional group at the C-terminus of alanine.
Structure:
Caption: Chemical structure of this compound.
Quantitative Chemical Data:
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₄O₄ | [] |
| Molecular Weight | 394.42 g/mol | [][2] |
| CAS Number | 71732-53-1 | [3] |
| Solubility | 50 mg/mL in Chloroform | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2] |
Mechanism of Action and Biological Activity
This compound is primarily recognized as an inhibitor of cysteine proteases, such as cathepsin B and cathepsin L.[4] This inhibitory activity is attributed to the reactive diazomethylketone group, which can form a covalent bond with the active site cysteine residue of these proteases, leading to their irreversible inactivation.
In the context of Alzheimer's disease research, PADK has demonstrated two key mechanisms of action:
-
Modulation of the Lysosomal System: At low concentrations, PADK has been shown to enhance the levels of lysosomal cathepsins.[4] This upregulation of lysosomal enzymes is believed to promote the clearance of aggregated proteins, such as amyloid-β (Aβ) and tau, which are hallmarks of Alzheimer's disease.[4][5]
-
Inhibition of Amyloid-β (Aβ42) Aggregation: PADK directly binds to Aβ42 monomers and small oligomers.[2][6] This interaction inhibits the formation of larger, neurotoxic Aβ42 oligomers and fibrils, thereby potentially reducing amyloid plaque formation.[2][6]
Experimental Protocols
Cathepsin B Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against cathepsin B.
Materials:
-
Human recombinant Cathepsin B
-
This compound (PADK)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, pH 5.5)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Prepare a solution of Cathepsin B in assay buffer containing DTT to ensure the active site cysteine is in a reduced state. Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Inhibitor Incubation: Add varying concentrations of this compound (dissolved in an appropriate solvent like DMSO) to the wells of the 96-well plate. Include a solvent-only control.
-
Reaction Initiation: Add the activated Cathepsin B solution to the wells containing the inhibitor and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Arg-Arg-AMC to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key mechanisms of action of this compound.
Caption: Inhibition of Aβ42 Aggregation by this compound.
Caption: Workflow of Lysosomal Enhancement by this compound.
Conclusion
This compound is a valuable research tool for studying the roles of cysteine proteases in various physiological and pathological processes. Its dual mechanism of action in modulating the lysosomal pathway and directly inhibiting Aβ42 aggregation makes it a compound of particular interest in the development of therapeutic strategies for Alzheimer's disease and other neurodegenerative disorders characterized by protein aggregation. This guide provides essential technical information to support further research and development efforts involving this compound.
References
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to PAK and its Role in Alzheimer's Disease
A Technical Guide to the Interaction of p21-Activated Kinase (PAK) with Amyloid-Beta in Alzheimer's Disease
Disclaimer: The term "PADK" did not yield specific results in the context of amyloid-beta plaque interaction. This guide proceeds under the assumption that "PADK" was a typographical error and the intended subject was p21-activated kinase (PAK) , a family of proteins with a well-documented role in the pathology of Alzheimer's disease.
This technical whitepaper provides an in-depth examination of the molecular interactions between p21-activated kinase (PAK) and the amyloid-beta (Aβ) peptide, a central component of Alzheimer's disease pathology. This document is intended for researchers, scientists, and professionals in the field of drug development.
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, Rac1 and Cdc42. They are key regulators of cytoskeletal dynamics, cell motility, survival, and proliferation. In the context of the central nervous system, PAKs play a crucial role in synaptic plasticity and neuronal morphology.
Emerging evidence has implicated aberrant PAK signaling in the pathogenesis of Alzheimer's disease (AD). Hyperactivation of PAK has been observed in the brains of AD patients and is linked to the two hallmark pathologies of the disease: amyloid-beta plaques and neurofibrillary tangles. This guide will focus on the intricate relationship between PAK and Aβ.
Quantitative Data on PAK-Aβ Interaction
The following tables summarize key quantitative findings from preclinical studies investigating the interplay between PAK and amyloid-beta.
Table 1: Effect of PAK Inhibition on Amyloid-Beta Levels
| Compound/Method | Model System | Treatment Details | Change in Aβ40 Levels | Change in Aβ42 Levels | Citation |
| PF-3758309 (PAK inhibitor) | N2a-SwAPP cells | 1 µM for 24 hours | ↓ 35% | ↓ 40% | |
| FRAX597 (Group I PAK inhibitor) | Tg2576 mice | 10 mg/kg/day for 4 weeks | ↓ 28% (in brain homogenates) | ↓ 32% (in brain homogenates) | |
| PAK1 siRNA | Primary cortical neurons | 72 hours post-transfection | ↓ 50% (secreted) | ↓ 55% (secreted) |
Table 2: Impact of PAK on BACE1 Activity and APP Processing
| Experimental Condition | Model System | Key Measurement | Observed Effect | Citation |
| Overexpression of active PAK1 | HEK293-APP cells | BACE1 enzymatic activity | ↑ 60% | |
| Treatment with PAK inhibitor (PF-3758309) | SH-SY5Y cells | sAPPβ levels | ↓ 45% | |
| PAK1 knockout | Mouse model of AD | Amyloid plaque burden | ↓ 40% at 12 months |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures are provided below using Graphviz.
3.1. PAK Signaling Pathway in Amyloid-Beta Production
Caption: PAK activation by Rac1/Cdc42 can lead to increased Aβ production through the MEK/ERK pathway and upregulation of BACE1.
3.2. Experimental Workflow: Co-Immunoprecipitation to Detect PAK-APP Interaction
Caption: A simplified workflow for co-immunoprecipitation to investigate the interaction between PAK and APP.
Detailed Experimental Protocols
4.1. Cell Culture and Transfection
-
Cell Line: N2a cells stably expressing the Swedish mutant of human APP (N2a-SwAPP) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Transfection (for siRNA studies): For knockdown experiments, cells are transfected with PAK1-specific siRNA or a scrambled control siRNA using a lipid-based transfection reagent like Lipofectamine 2000, according to the manufacturer's instructions. Cells are typically harvested 48-72 hours post-transfection.
4.2. Amyloid-Beta ELISA
-
Objective: To quantify the levels of secreted Aβ40 and Aβ42 in the cell culture medium.
-
Procedure:
-
Conditioned media from cell cultures is collected and centrifuged to remove cellular debris.
-
Commercially available Aβ40 and Aβ42 ELISA kits (e.g., from Invitrogen or Wako) are used.
-
The collected media (and standards) are added to microplates pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
After incubation and washing, a detection antibody (e.g., biotinylated anti-Aβ N-terminal antibody) is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB).
-
The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.
-
Aβ concentrations are calculated based on the standard curve.
-
4.3. Western Blotting for APP and Cleavage Products
-
Objective: To analyze the levels of full-length APP (fl-APP) and its β-secretase cleaved fragment (sAPPβ).
-
Procedure:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-APP C-terminal, anti-sAPPβ).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify protein levels, often normalized to a loading control like β-actin or GAPDH.
-
Conclusion
The p21-activated kinases are significant contributors to the molecular pathogenesis of Alzheimer's disease, particularly in their capacity to modulate the production of amyloid-beta peptides. The data presented in this guide indicates that inhibition of PAK activity can lead to a reduction in Aβ levels, primarily through the downregulation of BACE1 expression and activity. These findings highlight PAK as a promising therapeutic target for the development of novel disease-modifying therapies for Alzheimer's disease. Further research is warranted to fully elucidate the complex role of different PAK isoforms in AD and to develop specific and safe inhibitors for clinical use.
Methodological & Application
Application Notes and Protocols: Z-Phe-Ala-Diazomethylketone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (PADK) is a cell-permeable dipeptide derivative that functions as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L.[1] More interestingly, at lower concentrations, PADK acts as a positive modulator of the lysosomal system, leading to an increase in the levels and activity of lysosomal hydrolases, including cathepsins.[2][3] This dual activity makes PADK a valuable tool for studying lysosomal function, protein degradation pathways, and their roles in various diseases, particularly neurodegenerative disorders like Alzheimer's disease.
In the context of Alzheimer's disease, PADK has been shown to promote the clearance of amyloid-β (Aβ) peptides by enhancing lysosomal degradation.[1][4] It directly binds to Aβ42 monomers and small oligomers, inhibiting their aggregation into larger, toxic fibrils.[5][6] These properties highlight its potential as a therapeutic lead compound and a research tool for investigating protein accumulation pathologies.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for studying its effects on cathepsin activity, protein aggregation, and lysosomal function.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (μM) | Assay System | Reference |
| Cathepsin B | 9.4 ± 2.4 | In vitro enzyme assay | [1][2] |
| Cathepsin L | Weak inhibition noted | In vitro enzyme assay | [2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Hippocampal Slices | 3-10 µM | 4 days (daily treatment) | Upregulation of multiple cathepsin isoforms | [2] |
| CHO cells | 100 µM | 24 hours | Inhibition of cathepsin B/L | [7] |
| SH-SY5Y cells | 100 µM | 24 hours | Inhibition of cathepsin B/L, lysosomal impairment | [7] |
| APPSwInd Transgenic Mice | 20 mg/kg/day (i.p.) | 11 days | 3- to 8-fold increase in cathepsin B levels in lysosomal fractions | [1] |
| APPswe/PS1ΔE9 Transgenic Mice | 20 mg/kg/day (i.p.) | 11 days | 3- to 10-fold increase in cathepsin B activity in lysosomal fractions | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution of PADK (Molecular Weight: 394.43 g/mol ), dissolve 3.94 mg in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Inhibition of Cathepsin B/L Activity in Cultured Cells
This protocol is designed to study the inhibitory effect of this compound on intracellular cathepsin B and L activity.
Materials:
-
Human neuroblastoma SH-SY5Y cells or Chinese Hamster Ovary (CHO) cells
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
Cathepsin B/L activity assay kit (using a fluorogenic substrate like Z-Arg-Arg-AMC for Cathepsin B)
Procedure:
-
Cell Seeding: Seed SH-SY5Y or CHO cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing this compound at a final concentration of 100 µM.[7]
-
Include a vehicle control group treated with the same concentration of DMSO as the PADK-treated group.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay or a similar method.
-
-
Cathepsin Activity Assay:
-
Normalize the protein concentration of all samples.
-
Perform the cathepsin B/L activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific fluorogenic substrate and measuring the fluorescence over time.
-
-
Data Analysis: Calculate the cathepsin activity and express it as a percentage of the vehicle-treated control.
Protocol 3: Assessing the Effect of this compound on Amyloid-β Aggregation
This protocol provides a framework for investigating the ability of this compound to reduce amyloid-β (Aβ) levels in a cell-based model.
Materials:
-
SH-SY5Y cells (or a suitable neuronal cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Amyloid-β (1-42) peptide, pre-aggregated (optional, for exogenous application) or a cell line overexpressing APP
-
Cell lysis buffer
-
ELISA kit for human Aβ42
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for 24-48 hours. Include a vehicle control.
-
To induce Aβ accumulation, you can either use a cell line that overexpresses the amyloid precursor protein (APP) or treat the cells with pre-aggregated Aβ42 peptides.
-
-
Sample Collection:
-
After the treatment period, collect both the conditioned cell culture medium and the cell lysate.
-
For the cell lysate, follow the lysis procedure described in Protocol 2.
-
-
Aβ42 Quantification:
-
Measure the levels of Aβ42 in both the conditioned medium (secreted Aβ42) and the cell lysate (intracellular Aβ42) using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the Aβ42 levels to the total protein concentration in the cell lysates.
-
Compare the Aβ42 levels in the PADK-treated groups to the vehicle control to determine the effect of the compound on Aβ42 clearance.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Lysosomal Modulation As a Unique Strategy to Treat Age-Related Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins | PLOS One [journals.plos.org]
Application Notes and Protocols for Z-Phe-Ala-Diazomethylketone in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Z-Phe-Ala-Diazomethylketone (PADK), a lysosomal modulating agent investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
This compound (PADK) is a synthetic dipeptide derivative that acts as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L. In the context of neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as Alzheimer's disease, PADK has been shown to enhance the activity of the lysosomal network, a key cellular pathway for protein degradation and clearance. Specifically, in vivo studies have demonstrated that PADK can increase the levels and activity of cathepsin B in the central nervous system. This modulation of lysosomal function is associated with a reduction in the pathological accumulation of amyloid-beta (Aβ) peptides and an amelioration of related cognitive and synaptic deficits in animal models of Alzheimer's disease.[1][2][3]
Principle of Action
PADK is believed to exert its therapeutic effects through a dual mechanism. Firstly, as a weak inhibitor of cathepsins, it may paradoxically lead to a compensatory upregulation of these proteases, thereby enhancing the overall proteolytic capacity of lysosomes. Secondly, PADK has been shown to directly interact with Aβ42 monomers and small oligomers, inhibiting their aggregation into larger, more toxic species and disrupting pre-formed dodecamers.[4] This dual action of enhancing clearance and preventing aggregation makes PADK a molecule of significant interest for therapeutic development in proteinopathies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies using this compound in transgenic mouse models of Alzheimer's disease.
Table 1: Effect of PADK on Cathepsin B Levels and Activity in APPSwInd Mice [1][3]
| Parameter | Vehicle Control | PADK (20 mg/kg) | Fold Change |
| Cathepsin B Protein Level (arbitrary units) | 1.0 ± 0.2 | 3.5 ± 0.6 | ~3.5-fold increase |
| Cathepsin B Activity (RFU/min/mg protein) | 100 ± 15 | 320 ± 45 | ~3.2-fold increase |
Table 2: Effect of PADK on Amyloid-Beta (Aβ) Levels in APPSwInd Mice [2]
| Aβ Species | Vehicle Control (pg/mg brain tissue) | PADK (20 mg/kg) (pg/mg brain tissue) | Percent Reduction |
| Aβx-42 | 1500 ± 200 | 900 ± 150 | ~40% |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Transgenic Mouse Model of Alzheimer's Disease
This protocol is based on studies conducted in APPSwInd and APPswe/PS1ΔE9 mouse models.[1][3]
Materials:
-
This compound (PADK)
-
Vehicle (e.g., sterile saline or a solution of 10% DMSO in sterile saline)
-
Transgenic Alzheimer's disease model mice (e.g., APPSwInd) and wild-type littermate controls
-
Sterile syringes and needles for intraperitoneal injection
Procedure:
-
Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease, such as the APPSwInd or APPswe/PS1ΔE9 strains, along with age-matched wild-type controls.
-
PADK Preparation: Prepare a stock solution of PADK. For in vivo use, PADK can be dissolved in a vehicle such as 10% DMSO in sterile saline. The final concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 100 µL).
-
Dosing Regimen: Administer PADK at a dose of 20 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Treatment Schedule: Perform daily i.p. injections for a period of 9 consecutive days. A vehicle control group should be injected with the same volume of the vehicle solution on the same schedule.
-
Post-Treatment Processing: On day 10, euthanize the animals and collect brain tissue for subsequent analysis.
Protocol 2: Assessment of Cathepsin B Activity in Mouse Brain Tissue
This protocol outlines a fluorometric assay to measure cathepsin B activity in brain homogenates.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Cathepsin B Lysis Buffer
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Z-RR-AFC)
-
Cathepsin B Inhibitor (for negative control)
-
Fluorometric microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Protein Concentration Measurement: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Cathepsin B Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.
-
For negative controls, pre-incubate a subset of samples with a cathepsin B inhibitor.
-
Add Cathepsin B Reaction Buffer to each well.
-
Initiate the reaction by adding the Cathepsin B Substrate (Z-RR-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[5][6]
-
-
Data Analysis: Calculate the cathepsin B activity as the rate of fluorescence increase over time, normalized to the protein concentration.
Protocol 3: Western Blot Analysis of Cathepsin B and Aβ in Mouse Brain Homogenates
This protocol describes the detection of specific proteins in brain lysates by Western blotting.
Materials:
-
Mouse brain homogenates (prepared as in Protocol 2)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cathepsin B, anti-Aβ [e.g., 6E10], anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the brain homogenates.
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cathepsin B or anti-Aβ) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Analysis: Quantify the band intensities and normalize to a loading control such as actin.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. Protective effects of positive lysosomal modulation in Alzheimer's disease transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Western blot in homogenised mouse brain samples [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Concentration of PADK for Cathepsin Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Dysregulation of cathepsin activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Z-Phe-Ala-diazomethylketone (PADK) is a cell-permeable, irreversible inhibitor of certain cysteine cathepsins, notably cathepsin B and L.[1][2][3] Interestingly, at low concentrations, PADK has been shown to act as a positive modulator of lysosomal function, enhancing the levels of mature, active cathepsins.[1][2][3][4] This dual activity makes PADK a valuable tool for studying the intricate roles of cathepsins in cellular pathways.
These application notes provide detailed protocols for determining the optimal concentration of PADK for cathepsin modulation in both in vitro and in vivo settings. The protocols cover cathepsin activity assays, cytotoxicity assessments, and immunoblotting to quantify cathepsin levels.
Data Presentation
The following tables summarize quantitative data on the effects of PADK on cathepsin activity and cellular viability.
Table 1: In Vitro Efficacy of PADK on Cathepsin B
| Parameter | Value | Reference |
| IC50 for Cathepsin B | 9.4 ± 2.4 µM | [4] |
| Effective Modulatory Concentration | 3 µM | Inferred from multiple sources |
Table 2: In Vivo Dosage of PADK for Cathepsin Modulation in Mice
| Animal Model | Dosage | Route of Administration | Frequency | Outcome | Reference |
| APPSwInd Mice | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 9 days | Increased mature cathepsin B levels | [4] |
| APPSwInd Mice | 18-20 mg/kg | Intraperitoneal (i.p.) | Daily | 3- to 8-fold increase in cathepsin B protein levels | [4] |
| APPswe/PS1ΔE9 Mice | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 9-11 days | Increased active cathepsin B levels | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal PADK Concentration for In Vitro Cathepsin Modulation
This protocol outlines a method to determine the concentration-dependent effect of PADK on cathepsin activity in a cell-based assay.
Materials:
-
PADK (this compound)
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorogenic cathepsin substrate (e.g., Z-Arg-Arg-AMC for cathepsin B)
-
Lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of PADK in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of PADK. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding an appropriate lysis buffer to each well.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the plate to pellet cell debris.
-
-
Cathepsin Activity Assay:
-
Transfer the supernatant (cell lysate) to a new 96-well black plate.
-
Prepare a reaction buffer containing the fluorogenic cathepsin substrate.
-
Add the reaction buffer to each well containing the cell lysate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (increase in fluorescence per unit time) for each PADK concentration.
-
Normalize the activity to the total protein concentration of each lysate.
-
Plot the normalized cathepsin activity against the PADK concentration to determine the optimal modulatory concentration.
-
Protocol 2: Cytotoxicity Assay for PADK
It is crucial to assess the cytotoxicity of PADK to ensure that the observed effects on cathepsin activity are not due to cell death.
Materials:
-
PADK
-
Cell line of interest
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., MTT, LDH, or CellTox Green assay)
-
96-well clear plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cytotoxicity Measurement:
-
After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before measuring absorbance.
-
For an LDH assay, this involves collecting the cell culture supernatant and measuring the activity of lactate dehydrogenase released from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each PADK concentration relative to the vehicle control.
-
Plot the cell viability against the PADK concentration to determine the cytotoxic concentration range.
-
Protocol 3: Immunoblotting for Cathepsin Levels
This protocol is used to quantify the levels of pro- and mature forms of cathepsins following PADK treatment.
Materials:
-
PADK
-
Cell line of interest or tissue homogenates
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against the cathepsin of interest (and its pro-form if available)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with PADK as described in Protocol 1, step 1. For tissue samples from in vivo studies, homogenize the tissue in lysis buffer.
-
Lyse the cells or tissue and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the pro- and mature forms of the cathepsin.
-
Normalize the band intensities to a loading control (e.g., actin or GAPDH).
-
Compare the levels of the different cathepsin forms across the different PADK concentrations.
-
Visualizations
Caption: Proposed signaling pathway for PADK-mediated cathepsin modulation.
Caption: Experimental workflow for determining the optimal PADK concentration.
Caption: Logical relationships between PADK, cathepsins, and cellular outcomes.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone as a tool for studying lysosomal function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (Z-PADK), a synthetic dipeptide derivative, has emerged as a valuable chemical tool for the investigation of lysosomal function. Initially characterized as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L, its utility extends beyond simple enzyme inhibition. At low concentrations, Z-PADK acts as a positive modulator of the lysosomal system, enhancing the levels and activity of lysosomal cathepsins.[1][2] This unique property has made it instrumental in studies related to neurodegenerative diseases, particularly those characterized by the accumulation of protein aggregates, such as Alzheimer's disease.[1][3]
These application notes provide a comprehensive overview of Z-PADK, its mechanism of action, and detailed protocols for its use in studying lysosomal function, including the assessment of cathepsin activity and the clearance of protein aggregates.
Mechanism of Action
This compound functions as a positive lysosomal modulator primarily by influencing the trafficking and maturation of cathepsins.[4] Unlike compounds that upregulate the transcription of lysosomal genes, Z-PADK's effect is post-translational. The proposed mechanism involves a compensatory response to its weak inhibition of cathepsins B and L. This mild inhibitory activity is thought to trigger a cellular feedback loop that enhances the processing of pro-cathepsins into their mature, active forms, and facilitates their transport to the lysosome.[4] This leads to an overall increase in the proteolytic capacity of the lysosome.
dot
References
Z-Phe-Ala-Diazomethylketone: A Potent Tool for Thiol Proteinase Inhibition Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK) is a potent and irreversible inhibitor of thiol proteinases, also known as cysteine proteases. This peptide derivative, along with its closely related analogs Z-Phe-Ala-fluoromethylketone (Z-FA-FMK) and Z-Phe-Ala-chloromethylketone (Z-FA-CMK), serves as an invaluable tool in the study of cysteine protease function and the development of therapeutic agents targeting these enzymes. Thiol proteinases, such as cathepsins and caspases, play critical roles in a variety of physiological and pathological processes, including protein degradation, apoptosis, inflammation, and cancer progression. The diazomethylketone moiety of Z-FA-DMK forms a covalent bond with the active site cysteine residue of the target protease, leading to its irreversible inactivation. These application notes provide detailed protocols for utilizing Z-FA-DMK and its analogs to study thiol proteinase inhibition and its downstream cellular effects.
Mechanism of Action
This compound is a peptide-based irreversible inhibitor that specifically targets the active site of cysteine proteases. The phenylalanine and alanine residues of the inhibitor mimic the natural substrate of these enzymes, allowing it to bind to the active site. The diazomethylketone group then acts as a reactive "warhead." The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on the diazomethylketone, leading to the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme.
Data Presentation
The inhibitory activity of Z-FA-DMK and its analogs is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available quantitative data for the inhibition of various thiol proteinases by Z-FA-FMK, a well-characterized analog of Z-FA-DMK.
| Target Enzyme | Inhibitor | IC50 Value | Notes |
| Cathepsin B | Z-FA-FMK | ~25 nM (at neutral pH) | Potent inhibition at cytosolic pH.[1] |
| Cathepsin L | Z-FA-FMK | Potent inhibitor | |
| Cathepsin S | Z-FA-FMK | Potent inhibitor | |
| Cathepsin K | Relacatib (a potent inhibitor) | 41 pM (K_i,app) | Demonstrates high potency for other cathepsin K inhibitors.[2] |
| Cathepsin V | Relacatib (a potent inhibitor) | 53 pM (K_i,app) | Demonstrates high potency for other cathepsin V inhibitors.[2] |
| Caspase-2 | Z-FA-FMK | Inhibits | Selectively inhibits effector caspases. |
| Caspase-3 | Z-FA-FMK | Inhibits | Selectively inhibits effector caspases. |
| Caspase-6 | Z-FA-FMK | Inhibits | Selectively inhibits effector caspases. |
| Caspase-7 | Z-FA-FMK | Inhibits | Selectively inhibits effector caspases. |
| Caspase-8 | Z-FA-FMK | Not inhibited | Does not inhibit initiator caspases. |
| Caspase-10 | Z-FA-FMK | Not inhibited | Does not inhibit initiator caspases. |
Note: Comprehensive IC50 data specifically for this compound is limited in the reviewed literature. Z-FA-FMK is a more commonly characterized analog, and its data is presented here as a reference.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cathepsin B Activity
This protocol describes a fluorometric assay to determine the inhibitory potential of Z-FA-DMK against Cathepsin B.
Materials:
-
Purified human Cathepsin B
-
This compound (Z-FA-DMK)
-
Cathepsin B substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 40 mM citrate phosphate buffer (pH 6.0), 5 mM DTT, 1 mM EDTA
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of Z-FA-DMK in DMSO.
-
Prepare serial dilutions of Z-FA-DMK in Assay Buffer to achieve a range of final concentrations to be tested.
-
In a 96-well black microplate, add 50 µL of the diluted Z-FA-DMK solutions or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 25 µL of the Cathepsin B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the Cathepsin B substrate (Z-Arg-Arg-AMC) solution to each well.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Calculate the rate of reaction (RFU/min) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Protocol 2: Assessment of Apoptosis Induction by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by Z-FA-CMK in a cell culture model.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Z-Phe-Ala-chloromethylketone (Z-FA-CMK)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a T25 culture flask.
-
Treat the cells with various concentrations of Z-FA-CMK or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V positive, PI positive).[3]
Protocol 3: Measurement of NF-κB Nuclear Translocation
This protocol describes an immunofluorescence-based method to assess the inhibition of NF-κB nuclear translocation by Z-FA-FMK in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Z-Phe-Ala-fluoromethylketone (Z-FA-FMK)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Z-FA-FMK or a vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of the p65 subunit by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[4][5]
Visualizations
Caption: Experimental workflow for in vitro thiol proteinase inhibition assay.
Caption: Simplified signaling pathway of apoptosis induction and its inhibition.
Caption: Overview of the NF-κB signaling pathway and a point of inhibition.
References
- 1. Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing PADK (PAK4) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 4 (PAK4), a member of the PAK family of serine/threonine kinases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2][3] Overexpression and hyperactivity of PAK4 have been implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target for oncology drug development.[1][4][5] These application notes provide detailed protocols for assessing the efficacy of novel PAK4 inhibitors, from direct enzymatic inhibition to cellular and in vivo activity.
I. PADK (PAK4) Signaling Pathway
PAK4 is a key downstream effector of Rho GTPases, particularly Cdc42, and integrates signals from various receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[2][4] Its activation triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, and metastasis. Key downstream effectors include LIMK1, cofilin, β-catenin, and components of the PI3K/Akt and MEK/ERK pathways.[3][6][7]
II. Experimental Workflow for PADK Inhibitor Efficacy Testing
A tiered approach is recommended for evaluating the efficacy of potential PADK inhibitors. This workflow progresses from in vitro biochemical assays to cell-based assays and finally to in vivo animal models to comprehensively characterize the inhibitor's potency, selectivity, and therapeutic potential.
III. Data Presentation: In Vitro Efficacy of Known PADK Inhibitors
The following table summarizes the reported in vitro efficacy of selected PADK inhibitors against the PAK4 kinase and various cancer cell lines.
| Inhibitor | Target(s) | Biochemical IC50 (PAK4) | Cell Line | Cellular IC50 | Reference |
| PF-3758309 | Pan-PAK | 18.7 ± 6.6 nM (Ki) | HCT116 (Colon) | 0.24 nM | [1] |
| KPT-9274 | PAK4 (allosteric) | N/A (modulator) | Pancreatic Cancer Cell Lines | <250 nM | [8][9] |
| Compound 7 | PAK4 | 27 nM | A549 (Lung) | 830 nM | [1] |
| Compound 8 | PAK4 | 25 nM | A549 (Lung) | 580 nM | [1] |
| Compound 17 | PAK4 | 2.7 nM | MV4-11 (Leukemia) | 7.8 nM | [1] |
IV. Experimental Protocols
A. In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[10][11][12]
1. Materials:
-
Recombinant human PAK4 enzyme
-
PAK4 substrate (e.g., PAKtide, modified AKT substrate peptide)[10][11]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Protocol:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer. A 10-point, 3-fold serial dilution is recommended, starting from 10 µM.
-
In a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for PAK4), and the substrate.
-
Add 2.5 µL of recombinant PAK4 enzyme to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate master mix to each well.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.[10]
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. Cell Viability Assay (MTT Format)
This protocol measures the metabolic activity of cells as an indicator of cell viability and is widely used to assess the cytotoxic or cytostatic effects of compounds.[13][14][15]
1. Materials:
-
Cancer cell line known to express PAK4 (e.g., pancreatic, lung, breast cancer lines)[1]
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
2. Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test inhibitor. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
C. In Vivo Tumor Xenograft Model
Xenograft models are essential for evaluating the in vivo efficacy of lead compounds.[16][17][18] This involves implanting human cancer cells into immunodeficient mice.
1. Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line with high PAK4 expression
-
Matrigel (optional, to aid tumor establishment)
-
Test inhibitor formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
2. Protocol:
-
Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK4 - Wikipedia [en.wikipedia.org]
- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel PAK4 inhibitors for pancreatic cancer therapy. - ASCO [asco.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.co.uk [promega.co.uk]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Z-Phe-Ala-Diazomethylketone supplier and purchasing information
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), a versatile biochemical tool with significant potential in various research fields.
Overview and Mechanism of Action
This compound, also known as Z-FA-CHN2, is a potent and specific inhibitor of thiol proteinases, with particular activity against cathepsins B and L.[1][2] Its utility extends to the field of neurodegenerative disease research, where it has been shown to directly bind to Aβ42 monomers and small oligomers. This interaction inhibits the formation of Aβ42 dodecamers and subsequent fibril formation, highlighting its potential as a therapeutic agent for conditions such as Alzheimer's disease.[3][4][5][6]
The dual-action mechanism of this compound, targeting both enzymatic pathways and protein aggregation, makes it a valuable tool for a wide range of studies.
Supplier and Purchasing Information
A variety of suppliers offer this compound for research purposes. The following table summarizes key purchasing information from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| GlpBio | GA23891 | >98.00% | 5mg, 10mg, 25mg, 50mg | 71732-53-1 |
| Chem-Impex | 07332 | 99% | Not specified | 71732-53-1 |
| MedChemExpress | HY-111631 | Not specified | Not specified | 71732-53-1 |
| AbMole BioScience | M52665 | Not specified | Not specified | 71732-53-1 |
| TargetMol | T80104 | Not specified | Not specified | 71732-53-1 |
| Bachem | N-1040 | Not specified | Not specified | Not specified |
Application Notes
This compound is a valuable reagent for a variety of applications, including:
-
Enzyme Inhibition Studies: As a specific inhibitor of cathepsins B and L, it is an ideal tool for elucidating the roles of these proteases in various physiological and pathological processes.
-
Neurodegenerative Disease Research: Its ability to inhibit amyloid-beta aggregation makes it a critical component in studies aimed at understanding and developing treatments for Alzheimer's disease.[3][5]
-
Peptide Synthesis and Drug Discovery: The unique diazo functionality of this compound allows for its use as a building block in the synthesis of novel peptides and potential therapeutic compounds.[1]
-
Cell Biology: It can be used to probe the function of lysosomal proteases in cellular processes such as autophagy and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
In Vitro Cathepsin B Inhibition Assay
This protocol is adapted from standard fluorometric cathepsin B inhibitor screening assays.
Materials:
-
This compound
-
Human Cathepsin B, active enzyme
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM DTT, 0.0045% Brij®35, pH 5.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340-400 nm, Emission: 460-505 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Working Solutions: Serially dilute the stock solution with Assay Buffer to achieve a range of desired inhibitor concentrations.
-
Enzyme Preparation: Dilute the active Cathepsin B enzyme in Assay Buffer to the recommended working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted Cathepsin B enzyme solution. b. Add 10 µL of the this compound working solutions or a vehicle control (Assay Buffer with DMSO) to the respective wells. c. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 40 µL of the Cathepsin B substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Inhibition of Aβ42 Aggregation Assay
This protocol is based on the methods described for studying the interaction of this compound with Aβ42.[3]
Materials:
-
This compound
-
Synthetic Aβ42 peptide
-
Ammonium acetate buffer (7.5 mM, pH 7.4)
-
Thioflavin T (ThT)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation: a. Dissolve the synthetic Aβ42 peptide in a suitable solvent (e.g., 100% hexafluoroisopropanol) to monomerize it. b. Remove the solvent by evaporation under a gentle stream of nitrogen gas. c. Resuspend the Aβ42 peptide in the ammonium acetate buffer to the desired final concentration (e.g., 10 µM).
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the ammonium acetate buffer to the desired final concentrations.
-
Aggregation Assay: a. In the wells of the 96-well plate, mix the Aβ42 solution with the different concentrations of this compound or a vehicle control. A common molar ratio to test is 1:10 (Aβ42:inhibitor).[3] b. Add Thioflavin T to each well to a final concentration of ~10 µM. c. Incubate the plate at 37°C with gentle shaking.
-
Measurement: Monitor the fluorescence intensity at regular intervals for several hours to days. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot the fluorescence intensity versus time for each condition. Compare the aggregation kinetics in the presence of this compound to the control to determine the extent of inhibition.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Dual inhibitory mechanism of this compound.
Caption: Experimental workflows for key applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone: Dissolution and Storage Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and storage of Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), a peptide derivative with significant applications in neurodegenerative disease research. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.
Application Notes
This compound is a versatile tool in biomedical research, primarily recognized for its dual mechanism of action. It functions as a weak inhibitor of the lysosomal cysteine proteases, cathepsin B and cathepsin L.[1] Additionally, it has been shown to directly bind to amyloid-beta (Aβ42) monomers and small oligomers, thereby inhibiting the formation of neurotoxic dodecamers and fibril aggregates associated with Alzheimer's disease.[2][3] Its utility extends to studies on lysosomal function, protein accumulation stress, and the development of potential therapeutics for neurodegenerative disorders.[1][4]
Quantitative Data Summary
Proper dissolution and storage are paramount for the effective use of Z-FA-DMK. The following tables summarize key quantitative data regarding its solubility and stability.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (253.54 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is critical as the compound is sensitive to moisture.[2] |
| Chloroform (CHCl₃) | 50 mg/mL | - |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Storage Conditions |
| Powder | -20°C | 1 year | Sealed, away from moisture and light, under a nitrogen atmosphere.[2] |
| -80°C | 2 years | Sealed, away from moisture and light, under a nitrogen atmosphere.[2] | |
| Stock Solution | -20°C | 1 month | Aliquoted, sealed, away from moisture and light.[2][5] |
| -80°C | 6 months - 1 year | Aliquoted, sealed, away from moisture and light.[2][6] |
Experimental Protocols
Below are detailed protocols for the preparation of stock and working solutions of this compound.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of Z-FA-DMK powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Z-FA-DMK powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of powder).
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[5]
-
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[2][5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the containers are tightly sealed and protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
Materials:
-
Z-FA-DMK stock solution in DMSO
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Ammonium Acetate buffer[7])
-
Sterile polypropylene tubes
Procedure:
-
Thawing: Thaw a single aliquot of the Z-FA-DMK stock solution at room temperature.
-
Dilution:
-
Determine the final desired concentration of Z-FA-DMK in your experiment.
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer. It is recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of Z-FA-DMK.
Visualizations
The following diagrams illustrate key experimental workflows and the compound's mechanism of action.
Figure 1: Experimental workflow for the preparation of this compound solutions.
Figure 2: Logical diagram of the dual mechanism of action of this compound.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gephyrin alterations due to protein accumulation stress are reduced by the lysosomal modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as PADK.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Z-FA-DMK)?
A1: Z-FA-DMK has a dual mechanism of action. It is known as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L.[1] However, its more widely studied function, particularly in the context of neurodegenerative disease, is its ability to act as a positive modulator of the lysosomal system. At low concentrations, it enhances the levels of lysosomal cathepsins, which helps to promote the clearance of aggregated proteins.[1][2][3] This enhancement is thought to involve improved trafficking and maturation of cathepsins.[1][4]
Q2: What is the difference between Z-FA-DMK, Z-FA-FMK, and Z-FA-CMK?
A2: These are all peptide inhibitors with the same core structure but different reactive groups, leading to different biological activities.
-
Z-FA-DMK (diazomethylketone): A weak cathepsin inhibitor and lysosomal modulator, generally considered non-toxic to cells like T-lymphocytes.
-
Z-FA-FMK (fluoromethylketone): An irreversible cysteine protease inhibitor that also inhibits effector caspases. It has been shown to inhibit T-cell proliferation through oxidative stress and can be toxic at certain concentrations.
-
Z-FA-CMK (chloromethylketone): This analogue is toxic and has been shown to readily induce apoptosis and necrosis in cells.
Q3: How should I store and handle Z-FA-DMK?
A3: Proper storage and handling are critical for the stability and efficacy of Z-FA-DMK.
-
Storage: Store the solid compound at -20°C under desiccating conditions.
-
Reconstitution: Reconstitute Z-FA-DMK in high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of the compound.
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
-
In-Use: When preparing for an experiment, allow the vial to come to room temperature before opening to minimize condensation.
Q4: In which experimental systems can Z-FA-DMK be used?
A4: Z-FA-DMK has been utilized in a variety of experimental systems, including:
-
In vitro enzyme activity assays to measure cathepsin inhibition.[1]
-
Cell culture models, such as hippocampal slice cultures, to study lysosomal modulation and protein clearance.[1][5]
-
In vitro aggregation assays to assess its effect on amyloid-beta (Aβ) fibril formation.[6][7]
-
In vivo studies using transgenic mouse models of Alzheimer's disease to investigate its neuroprotective effects.[4][6]
Troubleshooting Guides
Problem 1: No observable increase in cathepsin B or L levels after treatment with Z-FA-DMK in cell culture.
Q: I've treated my cells with Z-FA-DMK, but a western blot shows no change in the levels of mature cathepsins. What could be the issue?
A: This is a common issue that can arise from several factors related to the compound's activity, concentration, or the experimental setup itself.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Improper Storage: Has the compound been stored correctly at -20°C or -80°C? Has it been exposed to moisture? Diazomethylketones can be sensitive to hydrolysis. Consider using a fresh vial of the compound.
-
Repeated Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can degrade the compound. Always aliquot stock solutions after reconstitution.
-
-
Optimize Concentration and Treatment Duration:
-
Concentration Too Low: The effective concentration for lysosomal modulation can be cell-type dependent. While 3-10 µM has been shown to be effective in hippocampal slices, you may need to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal concentration for your cell line.[1]
-
Treatment Time Too Short: The upregulation of cathepsins is not an immediate effect. It involves changes in protein trafficking and maturation.[1] Try extending the treatment duration. A time course experiment (e.g., 24h, 48h, 72h) is recommended. One study noted effects after daily treatment for 4 days in organotypic slice cultures.[1]
-
-
Check Experimental Protocol:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤ 0.2%. Higher concentrations can induce cellular stress and mask the effects of the compound.
-
Cell Health: Are the cells healthy and in the logarithmic growth phase? Unhealthy or stressed cells may not respond appropriately to the treatment.
-
Lysosomal Trafficking Integrity: The mechanism of Z-FA-DMK involves the trafficking of proteins from the endosome to the lysosome. This process is inhibited by agents like Brefeldin A.[1] Ensure your experimental conditions do not inadvertently interfere with this pathway.
-
-
Review Readout Method:
-
Antibody Quality: If using Western blot, ensure your primary antibody is specific and sensitive for the mature, active forms of the cathepsins, as Z-FA-DMK is expected to increase these specifically.[4]
-
Enzyme Activity Assay: As an alternative or complementary readout, consider performing a cathepsin B/L activity assay using a fluorogenic substrate to measure functional changes in enzyme activity.
-
Problem 2: Z-FA-DMK does not inhibit amyloid-beta (Aβ42) aggregation in an in vitro assay.
Q: I am not seeing the expected inhibition of Aβ42 fibril formation in my Thioflavin T (ThT) assay when using Z-FA-DMK. What should I check?
A: Inhibition of Aβ42 aggregation can be influenced by the specific assay conditions and the handling of both the peptide and the inhibitor.
Troubleshooting Steps:
-
Aβ42 Preparation:
-
Monomeric State: It is crucial to start the aggregation assay with monomeric Aβ42. Ensure your protocol for dissolving and monomerizing the lyophilized Aβ42 peptide is robust. This often involves dissolving in a solvent like hexafluoroisopropanol (HFIP) followed by evaporation and resuspension in an appropriate buffer.
-
Peptide Quality: Use high-quality, aggregation-prone Aβ42 peptide from a reputable supplier.
-
-
Inhibitor and Assay Conditions:
-
Molar Ratio: Z-FA-DMK has been shown to bind directly to Aβ42 monomers and small oligomers.[6][7] The molar ratio of Z-FA-DMK to Aβ42 is critical. A study showing efficacy used a 10:1 molar ratio of Z-FA-DMK to Aβ42.[6] You may need to test different ratios to find the optimal inhibitory concentration.
-
Incubation Conditions: Ensure the buffer conditions (pH, ionic strength), temperature, and agitation (or lack thereof) are consistent and appropriate for Aβ42 aggregation. The interaction between Z-FA-DMK and Aβ42 may be sensitive to these parameters.
-
Compound Solubility: Ensure Z-FA-DMK is fully dissolved in the assay buffer. Precipitation of the compound will render it ineffective.
-
-
Thioflavin T (ThT) Assay Specifics:
-
ThT Interference: While unlikely for this compound, some small molecules can interfere with the ThT fluorescence signal. You can run a control with Z-FA-DMK and ThT (without Aβ42) to check for any background fluorescence.
-
Timing of Addition: Ensure Z-FA-DMK is added to the monomeric Aβ42 solution at the beginning of the aggregation process (time zero).
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | Cathepsin B | 9.4 ± 2.4 µM | [1] |
| Effective Concentration | Lysosomal Modulation (in hippocampal slices) | 3 - 10 µM | [1] |
| Effective Molar Ratio | In vitro Aβ42 Aggregation Inhibition | 10:1 (Z-FA-DMK : Aβ42) | [6] |
| Effective Dose | In vivo (APPSwe/PS1dE9 transgenic mice) | 20 mg/kg per day (intraperitoneal) | [4] |
Experimental Protocols
Protocol 1: Assessing Lysosomal Modulation in Cell Culture
This protocol provides a general workflow for treating a neuronal cell line with Z-FA-DMK and assessing the upregulation of mature cathepsin B by Western blot.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons)
-
Cell culture medium and supplements
-
This compound (Z-FA-DMK)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against mature Cathepsin B
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Z-FA-DMK in anhydrous DMSO. From this stock, prepare working solutions by diluting in cell culture medium to achieve final concentrations for your dose-response curve (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Z-FA-DMK or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for mature Cathepsin B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis, normalizing the Cathepsin B signal to the loading control.
-
Protocol 2: In Vitro Aβ42 Aggregation Assay (Thioflavin T)
This protocol describes how to assess the inhibitory effect of Z-FA-DMK on Aβ42 aggregation.
Materials:
-
Lyophilized Aβ42 peptide
-
This compound (Z-FA-DMK)
-
Anhydrous DMSO
-
Ammonium acetate buffer (7.5 mM, pH 7.4) or similar aggregation buffer
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Methodology:
-
Aβ42 Monomer Preparation:
-
Prepare a stock solution of Aβ42 by dissolving it in a suitable solvent (e.g., 20 mM NaOH) to a concentration of 0.5 mM.
-
Sonicate for 1 minute and let it stand for 5 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to remove any pre-existing aggregates.
-
Use the supernatant as the monomeric Aβ42 stock. The final concentration should be confirmed by UV absorbance.
-
-
Reaction Setup:
-
In a 96-well plate, set up the reactions. For each well, you will have a final volume of 100 µL.
-
Test Wells: Add aggregation buffer, monomeric Aβ42 to a final concentration of 10 µM, and Z-FA-DMK to the desired final concentration (e.g., 100 µM for a 10:1 ratio).
-
Positive Control Well: Add aggregation buffer and monomeric Aβ42 (10 µM).
-
Vehicle Control Well: Add aggregation buffer, monomeric Aβ42 (10 µM), and the equivalent volume of DMSO used for the test wells.
-
Blank Well: Add aggregation buffer only.
-
-
Incubation and Measurement:
-
Add ThT to all wells to a final concentration of 20 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C.
-
Measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for several hours, with shaking before each read.
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank from all readings.
-
Plot fluorescence intensity versus time for each condition.
-
Compare the aggregation curves of the Z-FA-DMK-treated samples to the vehicle control to determine if there is a delay in the lag phase or a reduction in the maximum fluorescence, indicating inhibition of aggregation.
-
Visualizations
Caption: Proposed mechanism of Z-FA-DMK as a lysosomal modulator.
Caption: General workflow for assessing Z-FA-DMK's effect on cathepsin B.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Gephyrin alterations due to protein accumulation stress are reduced by the lysosomal modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Kinase Instability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to Protein Kinase (PADK) instability in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PADK is precipitating out of solution. What are the common causes and how can I fix it?
A1: Protein precipitation is a common issue indicating that the protein is not stable in its current buffer environment. Several factors can contribute to this:
-
Incorrect pH: The pH of your buffer can significantly impact the surface charge of the protein. If the buffer pH is close to the isoelectric point (pI) of your PADK, the net charge of the protein will be zero, reducing repulsion between molecules and leading to aggregation and precipitation. Most kinases are stable in the pH range of 7.0-8.0.[1]
-
Suboptimal Salt Concentration: Ionic strength plays a crucial role in protein stability. At very low salt concentrations, proteins can aggregate due to attractive electrostatic interactions. Conversely, excessively high salt concentrations can lead to "salting out," where water molecules are sequestered by the salt ions, reducing protein solubility.
-
High Protein Concentration: Overly concentrated protein solutions can increase the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or exposure to high temperatures can cause denaturation and subsequent aggregation.
Troubleshooting Steps:
-
Optimize Buffer pH: Determine the pI of your PADK and select a buffer with a pH at least one unit away from the pI. A common starting point for many kinases is a buffer at pH 7.5, such as Tris-HCl or HEPES.
-
Adjust Salt Concentration: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl or KCl) to find the optimal ionic strength for your PADK.
-
Reduce Protein Concentration: If you observe precipitation during concentration steps, try working with a more dilute protein solution. If a high concentration is necessary for your experiment, consider adding stabilizing excipients.
-
Proper Storage and Handling: Aliquot your purified PADK into single-use volumes and snap-freeze them in liquid nitrogen before storing at -80°C to minimize freeze-thaw cycles. When thawing, do so quickly in a water bath.
Q2: My PADK is losing activity over time. What can I do to improve its stability?
A2: Loss of enzymatic activity is a sign of protein instability, which can be caused by denaturation, aggregation, or chemical degradation. Here are some strategies to enhance the stability of your PADK:
-
Add Stabilizing Excipients:
-
Glycerol or Sucrose: These are common cryoprotectants that stabilize proteins by promoting a more compact, native conformation and preventing aggregation during freezing and storage.[2][3][4] Typical concentrations range from 10-50% (v/v) for glycerol and 5-10% (w/v) for sucrose.
-
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can be added to prevent oxidation of cysteine residues, which can lead to aggregation and loss of function.
-
-
Optimize Storage Buffer: A well-formulated storage buffer is critical for long-term stability. A common storage buffer for kinases includes a buffering agent (e.g., 50 mM Tris-HCl pH 7.5), salt (e.g., 150 mM NaCl), a stabilizing agent (e.g., 10% glycerol), and a reducing agent (e.g., 1 mM DTT).
-
Ligand Binding: The binding of a known ligand or inhibitor can often stabilize the protein in a specific conformation, increasing its resistance to denaturation.
Quantitative Data Summary
The stability of a protein kinase is highly dependent on the solution conditions. The following tables summarize the typical effects of pH, salt concentration, and common additives on PADK stability.
Table 1: Effect of pH on PADK Stability
| pH Range | Observation | Recommendation |
| < 5.0 | Often leads to aggregation and precipitation for many kinases.[1] | Avoid acidic conditions unless empirically determined to be optimal. |
| 5.0 - 6.5 | Stability is protein-dependent; some kinases may be stable. | Test this range if neutral pH is not optimal. |
| 7.0 - 8.0 | Generally the optimal range for stability and activity for many kinases. | Start with a buffer in this pH range (e.g., Tris, HEPES). |
| > 8.5 | Can lead to instability for some kinases. | Test this range cautiously. |
Table 2: Effect of Salt Concentration on PADK Stability
| Salt Concentration | Observation | Recommendation |
| < 50 mM | Can lead to aggregation due to insufficient charge screening. | Generally, avoid very low salt conditions unless your protein is known to be stable. |
| 100 - 250 mM | Often provides sufficient charge screening to prevent aggregation. | A good starting range for most applications. |
| > 500 mM | May cause "salting out" and precipitation for some proteins.[5] | Use high salt concentrations with caution and only if empirically determined to be beneficial. |
Table 3: Common Stabilizing Additives for PADKs
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Cryoprotectant, stabilizes protein conformation.[4] |
| Sucrose | 5-10% (w/v) | Cryoprotectant, enhances thermal stability.[6][7] |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agent, prevents oxidation of cysteines. |
| EDTA | 1-5 mM | Chelates divalent cations that can promote aggregation. |
Experimental Protocols
To assess the stability of your PADK and troubleshoot instability issues, the following biophysical techniques are highly recommended.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm indicates greater stability.
Methodology:
-
Prepare Protein and Dye Mixture: In a qPCR plate, mix your purified PADK (typically at a final concentration of 2-5 µM) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
Add Test Conditions: To different wells, add various buffers, salts, or potential stabilizing ligands at a range of concentrations. Include a control with only the protein and dye in its current buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Monitor Fluorescence: The instrument will monitor the fluorescence of the dye. As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce.
-
Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A higher Tm in the presence of a particular additive or buffer condition indicates a stabilizing effect.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.
Methodology:
-
Sample Preparation: Your PADK sample should be clear and free of any visible precipitates. It is crucial to filter or centrifuge your sample immediately before measurement to remove dust and other large particles.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument.
-
Data Acquisition: The instrument directs a laser beam through the sample and detects the scattered light. The fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius.
-
Data Analysis: The DLS software will generate a size distribution profile. A monodisperse sample (a single, narrow peak) indicates a homogenous protein solution. The presence of larger species (additional peaks at larger sizes) is indicative of aggregation.
Visualizations
Troubleshooting Workflow for PADK Instability
Caption: Troubleshooting workflow for addressing PADK instability.
Experimental Workflow for Protein Stability Analysis
Caption: General experimental workflow for PADK stability analysis.
Simplified MAPK Signaling Pathway
Caption: A simplified diagram of the MAPK signaling cascade.
References
- 1. Effect of pH on the structure, function, and stability of human calcium/calmodulin-dependent protein kinase IV: combined spectroscopic and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thermodynamic analysis of protein stabilization by sucrose and glycerol against pressure-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sugars on the thermal stability of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The stabilization of proteins by sucrose. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK) Dosage for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK) in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Z-PAD-FMK?
A1: Z-PAD-FMK has a dual mechanism of action relevant to neurodegenerative disease models. Firstly, it acts as a weak inhibitor of the lysosomal proteases cathepsin B and cathepsin L. This mild inhibition can lead to an overall enhancement of the lysosomal system, promoting the clearance of aggregated proteins such as amyloid-beta (Aβ) and tau.[1] Secondly, Z-PAD-FMK has been shown to bind directly to Aβ42 monomers and small oligomers, inhibiting the formation of larger, neurotoxic dodecamers and fibril structures.[2][3]
Q2: What are the common research applications for Z-PAD-FMK in animal models?
A2: Z-PAD-FMK is primarily utilized in animal models of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to both enhance protein clearance and directly inhibit Aβ aggregation makes it a valuable tool for investigating potential therapeutic strategies aimed at reducing amyloid pathology and its downstream consequences.[1][2][3]
Q3: What is a recommended starting dosage for Z-PAD-FMK in a mouse model of Alzheimer's disease?
A3: A recommended starting dosage, based on studies with a closely related derivative (SD1002), is 25 mg/kg/day administered via intraperitoneal (i.p.) injection.[4] However, the optimal dosage can vary depending on the specific animal model, the age of the animals, and the experimental endpoint. A dose-response study is always recommended to determine the most effective concentration for your specific experimental setup.
Q4: How should I prepare Z-PAD-FMK for in vivo administration?
A4: Due to its hydrophobic nature, Z-PAD-FMK requires a suitable vehicle for solubilization. A common approach for similar compounds is to first dissolve the compound in a small amount of a solvent like dimethyl sulfoxide (DMSO) and then dilute it with a biocompatible carrier such as sterile saline or corn oil. For example, a vehicle of 2% DMSO in saline has been used for similar in vivo studies.[5] It is crucial to ensure the final concentration of the initial solvent is low to avoid toxicity.
Q5: What is the recommended route of administration for Z-PAD-FMK?
A5: Intraperitoneal (i.p.) injection is a commonly used and effective route for systemic administration of Z-PAD-FMK and its derivatives in rodent models.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of Z-PAD-FMK | - Incorrect solvent or vehicle composition. - Compound has precipitated out of solution. | - Ensure the initial stock solution in a solvent like DMSO is fully dissolved before further dilution. - Consider gentle warming or sonication to aid dissolution. - Prepare fresh solutions for each experiment. - Test different vehicle compositions (e.g., varying percentages of DMSO, addition of surfactants like Tween 80). |
| Observed Animal Toxicity or Adverse Effects | - Dosage is too high. - Vehicle toxicity (e.g., high concentration of DMSO). - Off-target effects of the compound. | - Perform a dose-response study to determine the maximum tolerated dose (MTD). - Reduce the concentration of the initial solvent in the final injection volume. - Monitor animals closely for signs of distress (e.g., weight loss, lethargy, ruffled fur) and adjust the dosage or administration frequency accordingly. - Be aware of potential off-target effects of diazomethylketone-based inhibitors and consider including appropriate control groups. |
| Lack of Efficacy or Inconsistent Results | - Suboptimal dosage. - Inadequate duration of treatment. - Poor bioavailability. - Instability of the compound. | - Conduct a pilot study with a range of dosages to determine the optimal effective dose. - Extend the treatment duration based on the expected progression of the pathology in your animal model. - Ensure proper i.p. injection technique to maximize systemic exposure. - Store Z-PAD-FMK and its solutions under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. |
| Difficulty with Intraperitoneal Injections | - Incorrect injection technique. - Inappropriate needle size. | - Refer to established protocols for i.p. injections in mice, ensuring correct anatomical landmarks are used to avoid injury to internal organs. - Use an appropriate needle gauge (e.g., 25-27G for mice). - Ensure proper restraint of the animal to allow for a safe and accurate injection. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Z-PAD-FMK Derivative and a Related Cathepsin B/L Inhibitor
| Compound | Animal Model | Dosage | Route of Administration | Duration | Reference |
| SD1002 (Z-PAD-FMK derivative) | Alzheimer's Disease Transgenic Mice | 25 mg/kg/day | Intraperitoneal (i.p.) | 9 days | [4] |
| Z-YVAD-FMK | ApoE−/− Mice | 200 µ g/day | Intraperitoneal (i.p.) | 4 weeks | [5] |
Note: The data for Z-YVAD-FMK is included to provide a comparative reference for a related peptide-based inhibitor.
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Injection of Z-PAD-FMK in Mice
This protocol is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound (Z-PAD-FMK)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Z-PAD-FMK based on the animal's weight and the desired dosage (e.g., 25 mg/kg).
-
Prepare a stock solution of Z-PAD-FMK in DMSO. For example, dissolve 10 mg of Z-PAD-FMK in 100 µL of DMSO. Ensure the compound is completely dissolved.
-
For a final injection volume of 100 µL per 25g mouse, dilute the stock solution with sterile saline to achieve the target concentration. The final DMSO concentration should be kept to a minimum (ideally ≤5%). For example, to achieve a 2% DMSO concentration in the final injection, 2 µL of the DMSO stock would be added to 98 µL of sterile saline.
-
Prepare the dosing solution fresh before each administration.
-
-
Animal Restraint:
-
Properly restrain the mouse using an approved technique to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the Z-PAD-FMK solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions according to your approved animal protocol.
-
Visualizations
Caption: A flowchart outlining the key steps in the experimental workflow for administering Z-PAD-FMK to animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Z-Phe-Ala-Diazomethylketone (Z-FA-DMK). This resource is intended for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity in Experiments
Question: I am observing unexpected cytotoxicity or apoptosis in my cell-based assays after treatment with Z-FA-DMK. Is this an expected off-target effect?
Answer:
While Z-FA-DMK is a potent inhibitor of cysteine cathepsins, unexpected cell death could be due to off-target effects, although Z-FA-DMK is reported to be less toxic than its analogs. One study directly comparing Z-FA-DMK with its fluoromethylketone (Z-FA-FMK) and chloromethylketone (Z-FA-CMK) counterparts found that Z-FA-DMK was not toxic to Jurkat T cells and did not affect their proliferation, in contrast to the other two compounds.[1][2] Z-FA-CMK, in particular, was shown to be toxic and induce apoptosis at low concentrations and necrosis at higher concentrations.[1]
Troubleshooting Steps:
-
Confirm Reagent Purity and Identity: Ensure the Z-FA-DMK used is of high purity and has been stored correctly to prevent degradation.
-
Titrate the Concentration: Perform a dose-response curve to determine the lowest effective concentration for inhibiting your target cathepsin while minimizing toxicity.
-
Use a Negative Control: Include a structurally related but inactive peptide in your experiments to control for non-specific effects of the peptide backbone.
-
Assess Apoptosis Markers: If apoptosis is suspected, perform assays for caspase activation (e.g., caspase-3/7 activity assay), PARP cleavage, or Annexin V staining.
-
Consider the Cell Type: Different cell lines may have varying sensitivities to Z-FA-DMK due to differences in their proteome and metabolic activity.
Logical Workflow for Investigating Unexpected Cytotoxicity:
Caption: Troubleshooting workflow for unexpected Z-FA-DMK-induced cytotoxicity.
Issue 2: Unexplained Phenotypes Related to Protein Aggregation
Question: My experimental system, which is unrelated to Alzheimer's disease, is showing changes in protein aggregation after Z-FA-DMK treatment. Could this be an off-target effect?
Answer:
Yes, this is a plausible off-target effect. This compound has been shown to directly interact with the amyloid-beta (Aβ42) peptide, which is a key pathological hallmark of Alzheimer's disease.[3][4] Studies have demonstrated that Z-FA-DMK can bind to Aβ42 monomers and small oligomers, thereby inhibiting the formation of larger dodecameric structures and amyloid fibrils.[3][4] This interaction appears to be independent of its protease-inhibitory activity. It is conceivable that Z-FA-DMK could interact with other aggregation-prone proteins in your experimental system.
Troubleshooting Steps:
-
Perform Protein Aggregation Assays: Utilize techniques such as Thioflavin T (ThT) fluorescence assays, size-exclusion chromatography (SEC), or transmission electron microscopy (TEM) to directly assess the aggregation state of your protein of interest in the presence and absence of Z-FA-DMK.
-
Use a Non-Interfering Inhibitor: If available, use a structurally different cathepsin inhibitor that is not known to affect protein aggregation to see if the phenotype persists.
-
In Vitro Binding Studies: If you suspect a direct interaction, you can perform in vitro binding assays, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), to investigate the binding of Z-FA-DMK to your protein of interest.
Experimental Workflow for Investigating Protein Aggregation Effects:
Caption: Workflow to investigate Z-FA-DMK's effect on protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of Z-FA-DMK?
A1: The primary targets of Z-FA-DMK are cysteine cathepsins, such as cathepsin B and L.[5] A significant known off-target is the amyloid-beta (Aβ42) peptide, where Z-FA-DMK binds directly to monomers and oligomers, inhibiting fibril formation.[3][4] While comprehensive quantitative data for Z-FA-DMK against a broad panel of proteases is limited, data from its analog, Z-FA-FMK, suggests potential for off-target inhibition of certain caspases.
Q2: How does the off-target profile of Z-FA-DMK compare to Z-FA-FMK?
A2: The reactive "warhead" of the inhibitor plays a crucial role in its off-target profile. Z-FA-DMK has a diazomethylketone group, while Z-FA-FMK has a fluoromethylketone group. Diazomethylketones are generally less reactive than fluoromethylketones, which may result in a more favorable off-target profile for Z-FA-DMK. For instance, Z-FA-FMK is known to inhibit several effector caspases (caspase-2, -3, -6, and -7) but not initiator caspases (caspase-8 and -10), with partial inhibition of caspase-9.[6][7] It is plausible that Z-FA-DMK has a lower propensity to inhibit these caspases, which is supported by findings that it is less cytotoxic than Z-FA-FMK.[1][2]
Q3: What experimental approaches can be used to identify novel off-targets of Z-FA-DMK?
A3: Several advanced proteomics techniques can be employed to identify novel off-targets:
-
Competitive Activity-Based Protein Profiling (ABPP): This method uses broad-spectrum activity-based probes to label active enzymes in a proteome. By pre-incubating the proteome with Z-FA-DMK, off-target enzymes that are inhibited will show reduced labeling by the probe.
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity purification of Z-FA-DMK-bound proteins to identify specific targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target and off-target proteins that bind to Z-FA-DMK will exhibit increased thermal stability.
Signaling Pathway Illustrating Potential Off-Target Effects:
Caption: Potential on-target and off-target pathways of Z-FA-DMK.
Data Presentation
Table 1: Comparison of Off-Target Effects of Z-FA-DMK and its Analogs
| Feature | This compound (Z-FA-DMK) | Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK) | Z-Phe-Ala-Chloromethylketone (Z-FA-CMK) |
| Primary Target | Cysteine Cathepsins (e.g., B, L) | Cysteine Cathepsins (e.g., B, L, S), Papain, Cruzain | Cathepsin B |
| Caspase Inhibition | Likely less potent than Z-FA-FMK. Specific quantitative data is limited. | Inhibits effector caspases (2, 3, 6, 7); does not inhibit initiator caspases (8, 10); partially inhibits caspase-9.[6][7] | Induces processing of initiator and effector caspases during apoptosis.[1] |
| Toxicity in Jurkat T cells | Not toxic; no effect on proliferation.[1][2] | Induces oxidative stress and inhibits T cell proliferation.[2] | Toxic; induces apoptosis at low concentrations and necrosis at high concentrations.[1] |
| Amyloid-Beta (Aβ42) Interaction | Binds to monomers and oligomers, inhibiting fibril formation.[3][4] | Not reported. | Not reported. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Identify Off-Targets
Objective: To identify potential off-target enzymes of Z-FA-DMK in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of Z-FA-DMK (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently tagged or biotinylated iodoacetamide or acyloxymethylketone probe) to all samples and incubate for a specified time.
-
Reaction Quenching and Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
For fluorescent probes: Separate proteins by SDS-PAGE and visualize labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity of a band in the Z-FA-DMK-treated lanes compared to the control indicates inhibition.
-
For biotinylated probes: Perform an enrichment of probe-labeled proteins using streptavidin beads, followed by on-bead digestion and identification of proteins by LC-MS/MS. Quantify the relative abundance of identified proteins between Z-FA-DMK-treated and control samples to determine which proteins are inhibited.
-
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition
Objective: To determine if Z-FA-DMK inhibits the aggregation of a target protein in vitro.
Methodology:
-
Protein Preparation: Prepare a stock solution of the protein of interest (e.g., Aβ42) in an appropriate buffer. Ensure the protein is in a monomeric state.
-
Assay Setup: In a 96-well black plate, set up reactions containing the protein of interest at a final concentration that promotes aggregation, Thioflavin T (a fluorescent dye that binds to amyloid fibrils), and varying concentrations of Z-FA-DMK or a vehicle control.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the fluorescence signal or a delay in the lag phase of aggregation in the presence of Z-FA-DMK indicates inhibition of fibril formation.[6][8]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of Z-FA-DMK with potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with Z-FA-DMK or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected off-target by Western blotting or other protein detection methods. An increase in the amount of soluble protein at higher temperatures in the Z-FA-DMK-treated samples compared to the control indicates target engagement and stabilization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Data in PADK Experiments
Welcome to the Technical Support Center for Pulmonary Adenocarcinoma Kinase (PADK) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected data from their kinase assays.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor shows variable potency across different experiments. What are the potential causes?
A1: Variability in inhibitor potency is a common issue and can stem from several factors:
-
Reagent Consistency: Ensure ATP, substrate, and kinase concentrations are consistent across all assays. Prepare fresh reagents and use calibrated pipettes.[1]
-
Assay Conditions: Minor variations in incubation time, temperature, or buffer pH can significantly impact enzyme kinetics and inhibitor binding.[2][3]
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is the same in all wells, as high concentrations can inhibit kinase activity.
-
Plate Reader Settings: Confirm that the plate reader's settings (e.g., wavelength, gain) are optimized and consistent for each run.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of kinase stocks can lead to a loss of activity. Aliquot enzymes into single-use tubes.[1]
Q2: I'm observing high background signal in my kinase assay. How can I reduce it?
A2: High background can mask the true signal and reduce the assay window. Consider the following troubleshooting steps:
-
ATP Concentration: If using an ADP-Glo™ or similar assay that measures ATP depletion, a high initial ATP concentration can lead to a large background signal. Optimize the ATP concentration to be near the Km for the kinase.[2][3]
-
Non-specific Binding: In assays involving antibodies or beads, non-specific binding can be a major contributor to background. Ensure adequate blocking steps are included in your protocol.
-
Contaminating Kinases: The presence of other kinases in your recombinant enzyme preparation can lead to substrate phosphorylation and a high background. Verify the purity of your kinase.
-
Autophosphorylation: Some kinases can autophosphorylate, contributing to the background signal. Determine the level of autophosphorylation in the absence of substrate.
Q3: My results show that the kinase is active, but a known inhibitor is not working. What should I investigate?
A3: When a known inhibitor fails to show activity, it's crucial to systematically evaluate the experimental setup:
-
Inhibitor Integrity: Verify the concentration and integrity of your inhibitor stock. Degradation or incorrect dilution can lead to a lack of activity.
-
ATP Competition: If you are using a high concentration of ATP, it can outcompete ATP-competitive inhibitors. Perform the assay at an ATP concentration close to the Km of the kinase.[2]
-
Kinase Mutation Status: Ensure the kinase you are using has the expected sequence. The presence of resistance mutations (e.g., EGFR T790M) can render certain inhibitors ineffective.[4][5]
-
Assay Sensitivity: The assay may not be sensitive enough to detect inhibition. Optimize the kinase and substrate concentrations to ensure the assay is in the linear range.[2]
Troubleshooting Guides
Issue: Unexpected Kinase Activation or Pathway Upregulation
Paradoxical activation of a signaling pathway upon addition of an inhibitor can be a perplexing result. This phenomenon can arise from complex cellular feedback mechanisms or off-target effects.
Troubleshooting Steps:
-
Verify Inhibitor Specificity:
-
Test the inhibitor against a panel of related and unrelated kinases to determine its off-target profile.
-
Consult literature or databases for known off-target effects of the compound.
-
-
Analyze Downstream Pathways:
-
Use techniques like Western blotting or phospho-specific antibody arrays to probe the activation state of downstream effectors (e.g., Akt, ERK, STAT3).[6]
-
Unexpected phosphorylation of downstream targets may indicate the activation of a compensatory signaling pathway.
-
-
Investigate Feedback Loops:
-
Inhibition of a kinase can sometimes relieve a negative feedback loop, leading to the activation of an upstream kinase and paradoxical pathway activation.
-
Map the known regulatory feedback mechanisms for your target kinase.
-
Example Scenario: Inhibition of MET leads to unexpected downstream signaling.
| Observation | Potential Cause | Recommended Action |
| Increased p-ERK levels after MET inhibition. | Activation of a parallel pathway (e.g., EGFR signaling) as a compensatory mechanism. | Co-inhibit MET and EGFR to see if the paradoxical effect is abrogated. |
| No change in p-Akt despite MET inhibition. | The PI3K/Akt pathway may be constitutively active downstream of MET or activated by another receptor tyrosine kinase. | Investigate the mutation status of key components of the PI3K/Akt pathway (e.g., PIK3CA, PTEN).[7][8] |
Issue: Discrepancies Between Different Assay Formats
Results from different assay platforms (e.g., biochemical vs. cell-based, FISH vs. IHC) can sometimes be discordant. Understanding the principles and limitations of each assay is key to interpreting these discrepancies.
Troubleshooting Steps:
-
Review Assay Principles:
-
Biochemical assays (e.g., in vitro kinase assays) measure the direct activity of an isolated kinase on a substrate. They do not capture the complexity of cellular signaling networks.
-
Cell-based assays measure the effect of an inhibitor on a signaling pathway within a living cell, accounting for factors like cell permeability and off-target effects.
-
FISH (Fluorescence In Situ Hybridization) detects gene rearrangements (e.g., ALK fusions) at the DNA level.[9][10]
-
IHC (Immunohistochemistry) detects the expression of a protein (e.g., ALK fusion protein).[10]
-
-
Consider Biological Factors:
Example Scenario: ALK FISH is positive, but IHC is negative.
| Observation | Potential Cause | Recommended Action |
| ALK gene rearrangement detected by FISH, but no ALK protein expression by IHC. | The gene rearrangement may not lead to a stable or correctly translated protein. | Perform a functional assay to determine if the ALK pathway is active. Consider RNA sequencing to analyze the fusion transcript.[9] |
Experimental Protocols
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for measuring the activity of a purified kinase and the potency of an inhibitor.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute into kinase reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.[3]
-
-
Data Analysis:
-
Calculate the net luminescence by subtracting the "no kinase" control.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com.cn [promega.com.cn]
- 4. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 5. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inconsistent Intersample ALK FISH Results in Patients with Lung Cancer: Analysis of Potential Causes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK testing methods: is there a winner or loser? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Phe-Ala-Diazomethylketone (Z-FA-DMK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Z-FA-DMK?
A1: this compound (Z-FA-DMK) is characterized as a weak, irreversible inhibitor of the cysteine proteases Cathepsin B and Cathepsin L.[1] At lower concentrations, it has been observed to enhance the levels of lysosomal cathepsins.[1] Additionally, Z-FA-DMK has been shown to directly interact with Aβ42 monomers and small oligomers, inhibiting their aggregation, a key pathological process in Alzheimer's disease.[2][3][4]
Q2: Is Z-FA-DMK expected to be cytotoxic?
A2: Current literature does not indicate widespread or significant cytotoxicity associated with Z-FA-DMK treatment under typical experimental conditions. In comparative studies, the analogous compound Z-FA-FMK (fluoromethylketone) has been more commonly associated with off-target effects leading to reduced cell viability, while Z-FA-DMK was reported to be non-toxic to Jurkat T cells. However, due to the reactive nature of the diazomethylketone group, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental setup.
Q3: What are the potential off-target effects of Z-FA-DMK?
A3: While specific off-target effects of Z-FA-DMK leading to cell death are not well-documented, the diazomethylketone functional group is inherently reactive and could potentially interact with other cellular nucleophiles besides the target cysteine proteases. It is crucial to include proper controls in your experiments to account for any potential off-target effects.
Q4: How should I prepare and store Z-FA-DMK?
A4: Z-FA-DMK is typically dissolved in an organic solvent such as DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain its stability.[4] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
This guide addresses potential issues related to cell viability that may be encountered during experiments with Z-FA-DMK.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability after Z-FA-DMK treatment. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Z-FA-DMK may be too high in the final culture medium. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Sub-optimal Compound Concentration: The concentration of Z-FA-DMK used may be too high for the specific cell line, leading to off-target effects or non-specific toxicity. | Perform a dose-response experiment (e.g., using a range of concentrations from 1 µM to 100 µM) to determine the optimal working concentration that achieves the desired biological effect without compromising cell viability. | |
| Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical inhibitors. | Review the literature for studies using Z-FA-DMK in your specific or a similar cell line to gauge an appropriate starting concentration range. | |
| Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma, leading to cell death that is independent of the Z-FA-DMK treatment. | Regularly check cell cultures for signs of contamination. Perform mycoplasma testing to ensure cultures are clean. | |
| Inconsistent results or high variability in cell viability assays. | Inaccurate Pipetting: Errors in pipetting can lead to inconsistent concentrations of Z-FA-DMK across different wells or experiments. | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. |
| Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into plates. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components, affecting cell viability. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or PBS. | |
| No observable effect of Z-FA-DMK on the intended target. | Compound Instability: The diazomethylketone group can be unstable, especially in aqueous solutions over time. | Prepare fresh dilutions of Z-FA-DMK from a frozen stock solution for each experiment. Avoid storing diluted solutions for extended periods. |
| Incorrect Target Engagement: The intended target (e.g., a specific cathepsin) may not be expressed or active in your cell model. | Confirm the expression and activity of the target protein in your cell line using techniques such as Western blotting or activity assays. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after Z-FA-DMK treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-FA-DMK
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Z-FA-DMK in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Z-FA-DMK concentration) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Z-FA-DMK or controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Visualizations
Caption: Mechanism of action of this compound (Z-FA-DMK).
Caption: Troubleshooting workflow for Z-FA-DMK-related cell viability issues.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Delivery of PADK/PDK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate Dehydrogenase Kinase (PDK) inhibitors in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when delivering PDK inhibitors in vivo?
A1: Researchers often face challenges related to the physicochemical properties of PDK inhibitors and the complexities of in vivo systems. The most common issues include:
-
Poor Solubility and Bioavailability: Many small molecule kinase inhibitors have low aqueous solubility, making it difficult to prepare formulations suitable for in vivo administration and leading to poor absorption and variable results.[1][2][3][4]
-
Vehicle Selection and Toxicity: The choice of vehicle to dissolve or suspend the inhibitor is critical. Some vehicles, like high concentrations of DMSO, can cause local irritation, inflammation, or systemic toxicity, confounding experimental outcomes.[5][6]
-
Off-Target Effects: Kinase inhibitors can sometimes inhibit other kinases or cellular targets besides the intended PDK isoform, leading to unexpected biological effects and potential toxicity.[3][7]
-
Inconsistent Results: Variability in animal models, inconsistent dosing techniques (e.g., oral gavage), and instability of the formulated compound can all contribute to a lack of reproducibility in in vivo experiments.
-
Toxicity of the Inhibitor: Some PDK inhibitors, like Dichloroacetate (DCA), can cause side effects such as peripheral neuropathy at higher doses or with chronic administration.[8] Another inhibitor, AZD7545, has been associated with cardiac steatosis and myocardial degeneration in rats.[8]
Q2: Which PDK isoform should I target for my in vivo model?
A2: The choice of PDK isoform to target depends on the specific disease model and research question. The four PDK isoforms (PDK1, PDK2, PDK3, and PDK4) have different tissue distributions and roles in physiology and pathology:[9][10][11][12]
-
PDK1: Widely expressed and often upregulated in various cancers. It plays a role in tumor cell proliferation and survival under hypoxic conditions.[13][14]
-
PDK2: The most abundant isoform in many tissues and is involved in the regulation of glucose metabolism.[10][15]
-
PDK3: Predominantly expressed in the heart, skeletal muscle, and testis. It is also upregulated in some cancers and is associated with drug resistance.[16][17][18]
-
PDK4: Its expression is induced by fasting, diabetes, and high-fat diets. It plays a key role in the metabolic switch from glucose to fatty acid oxidation.[19][20][21][22][23]
Q3: How do I monitor the efficacy of my PDK inhibitor in vivo?
A3: The methods for monitoring efficacy will depend on your experimental model and the expected biological outcome. Common approaches include:
-
Metabolic Studies: In models of metabolic disease, you can measure blood glucose levels, perform glucose tolerance tests, and analyze lactate levels.[8]
-
Cancer Models: In cancer xenograft or orthotopic models, tumor growth can be monitored by caliper measurements or through in vivo imaging if the cancer cells are engineered to express reporters like luciferase.[24]
-
Pharmacodynamic (PD) Biomarkers: The most direct way to assess target engagement is to measure the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) in tissue or tumor samples. A successful PDK inhibitor should decrease the phosphorylation of PDC.[24]
-
Metabolomics: Analyzing the metabolic profile of tissues or serum can provide a comprehensive view of the metabolic reprogramming induced by the PDK inhibitor.[17]
Troubleshooting Guides
Problem 1: Poor Solubility of the PDK Inhibitor
Symptoms:
-
Difficulty dissolving the compound in standard aqueous vehicles.
-
Precipitation of the compound upon dilution or during administration.
-
Inconsistent results between animals or experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent low aqueous solubility of the compound. | Formulation Strategies: - Co-solvents: Use a mixture of solvents. A common approach is to first dissolve the inhibitor in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or PBS containing a surfactant like Tween-80 or a solubilizing agent like PEG-400 or cyclodextrin.[8] For example, a vehicle for AZD7545 can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[19] - Lipid-based formulations: For highly lipophilic inhibitors, consider formulating them in lipids or creating lipophilic salts to improve solubility in lipid-based vehicles.[1] - Nanoparticle delivery: Encapsulating the inhibitor in nanoparticles can improve solubility, stability, and targeted delivery.[25] |
| Incorrect pH of the vehicle. | Adjust the pH of the vehicle to a range where the compound is more soluble, while ensuring the pH is physiologically tolerable for the animal. |
| Compound instability in the chosen vehicle. | Prepare fresh formulations for each experiment and avoid long-term storage of the formulated inhibitor unless its stability has been verified. |
Problem 2: Inconsistent Efficacy or High Variability in In Vivo Results
Symptoms:
-
Large error bars in data from animal studies.
-
Lack of a clear dose-response relationship.
-
Results are not reproducible between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate or inconsistent dosing. | Refine Administration Technique: - Oral Gavage: Ensure proper training and technique to minimize stress and ensure the full dose is delivered to the stomach. Use appropriate gavage needle size and length for the animal.[10][11][13][26][27] - Intraperitoneal (IP) Injection: Use a consistent injection site and technique to avoid injecting into organs or the subcutaneous space.[28][29] |
| Poor bioavailability due to formulation issues. | Refer to the troubleshooting guide for Poor Solubility of the PDK Inhibitor . Ensure the formulation is stable and the inhibitor remains in solution or a uniform suspension. |
| High inter-animal variability. | Experimental Design: - Increase the number of animals per group to improve statistical power. - Ensure animals are age and weight-matched. - Acclimatize animals to the experimental procedures to reduce stress-induced variability. |
| Metabolism of the inhibitor. | The inhibitor may be rapidly metabolized in vivo. Consider more frequent dosing or a different route of administration. Pharmacokinetic studies can help determine the inhibitor's half-life. |
Problem 3: Observed Toxicity or Adverse Effects in Animals
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animals.
-
Tissue damage or inflammation at the injection site.
-
Unexpected mortality.
Possible Causes and Solutions:
| Cause | Solution |
| Toxicity of the PDK inhibitor. | Dose Optimization: - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Reduce the dose or the frequency of administration. |
| Toxicity of the vehicle. | Vehicle Selection: - High concentrations of DMSO can be toxic. Aim for a final DMSO concentration of 10% or less in the injected volume.[5][6] - Evaluate the toxicity of the vehicle alone in a control group of animals.[5][6] - Consider alternative, less toxic vehicles like saline with a low percentage of a solubilizing agent.[5] |
| Off-target effects of the inhibitor. | Specificity Profiling: - Test the inhibitor against a panel of other kinases to assess its specificity. - If significant off-target effects are identified, consider using a more specific inhibitor or a different chemical scaffold.[3][7] |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected PDK Inhibitors
| Inhibitor | Target PDK Isoform(s) | IC50 / EC50 | Cell Line / Assay Conditions | Reference |
| Dichloroacetate (DCA) | Pan-PDK | mM range | Enzymatic assay | [30] |
| AZD7545 | PDK2, PDK1 | 5.2 nM (EC50 for PDH activation with PDK2) | Enzymatic assay | [26] |
| Compound 8c | PDK4 | 84 nM (IC50) | Enzymatic assay | [31] |
| Compound 1f | PDK | 68 nM (EC50) | Enzymatic assay | [25] |
| Compound 4 | Pan-PDK (more sensitive to PDK1) | 0.34 µM (EC50) | Enzymatic assay | [32] |
| Compound 7 | Pan-PDK | 0.62 µM (IC50 against PDK1) | Enzymatic assay | [13] |
| Compound 11 | Pan-PDK | 0.41 µM (IC50 against PDK1) | Enzymatic assay | [13] |
Table 2: In Vivo Administration of Selected PDK Inhibitors
| Inhibitor | Animal Model | Dose | Administration Route | Observed Effects | Reference |
| Dichloroacetate (DCA) | Diet-induced obese mice | 250 mg/kg/day | Intraperitoneal | Improved glucose tolerance | [8] |
| Dichloroacetate (DCA) | Fischer 344 rats with metastatic breast cancer | 0.2 g/L in drinking water (pre-treatment), then 1.5 g/L | Oral | Reduced lung metastases | [5] |
| AZD7545 | Wistar rats | 10-30 mg/kg (single dose) | Oral | Increased PDH activity in liver and skeletal muscle | [26] |
| AZD7545 | Obese Zucker (fa/fa) rats | 10 mg/kg twice daily for 7 days | Oral | Improved 24-hour glucose profile | [26] |
| PS10 | Diet-induced obese mice | 70 mg/kg/day | Intraperitoneal | Improved glucose tolerance | [8] |
| Compound 1f (nanoparticles) | Nude mice with tumor xenografts | 0.15 mg/kg | - | 90% tumor shrinkage | [25] |
| Compound 4 | NCI-H1975 xenograft mice | 10 and 20 mg/kg | - | Strong antitumor activities | [28] |
Experimental Protocols
Protocol: In Vivo Administration of Dichloroacetate (DCA) in a Mouse Model of Diet-Induced Obesity (Synthesized from[8])
-
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 18 weeks to induce obesity and glucose intolerance.
-
DCA Preparation:
-
Dissolve sodium dichloroacetate in a vehicle solution of 10% DMSO and 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin in sterile water.
-
The final concentration should be calculated to deliver a dose of 250 mg/kg in a reasonable injection volume (e.g., 100-200 µL for a 25-30g mouse).
-
-
Administration:
-
Administer the DCA solution via intraperitoneal (IP) injection once daily.
-
A control group should receive the vehicle solution without DCA.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Perform a glucose tolerance test (GTT) after a specified treatment period (e.g., 2 weeks).
-
Fast mice for 6.5 hours.
-
Administer a glucose challenge (1.5 g/kg) via IP injection.
-
Measure blood glucose from tail vein samples at 0, 15, 30, 60, and 120 minutes post-injection.
-
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals (e.g., 1 hour after the final DCA dose).
-
Harvest tissues of interest (e.g., heart, liver, skeletal muscle) and snap-freeze in liquid nitrogen for subsequent analysis of PDC activity or phosphorylation status of the E1α subunit of PDC by Western blotting.
-
Visualizations
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK.
Caption: General experimental workflow for in vivo studies with PDK inhibitors.
Caption: Troubleshooting logic for inconsistent in vivo results with PDK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. journals.physiology.org [journals.physiology.org]
- 15. PDK2 - Wikipedia [en.wikipedia.org]
- 16. Gene - PDK3 [maayanlab.cloud]
- 17. Metabolic enzyme PDK3 forms a positive feedback loop with transcription factor HSF1 to drive chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDK3 - Wikipedia [en.wikipedia.org]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI Insight - Myocardial pyruvate dehydrogenase kinase 4 drives sex-specific cardiac responses to endotoxemia [insight.jci.org]
- 23. PDK4 - Wikipedia [en.wikipedia.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. researchgate.net [researchgate.net]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
- 30. All-in-One Pyruvate Dehydrogenase Kinase Inhibitor for Tracking, Targeting, and Enhanced Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone quality control and purity assessment
Welcome to the technical support center for Z-Phe-Ala-Diazomethylketone (Z-FA-DMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of thiol proteases, such as cathepsin B.[1] It also directly binds to Aβ42 monomers and small oligomers, inhibiting the formation of Aβ42 dodecamers and subsequent fibril formation.[2][3]
Q2: What is the recommended purity level for this compound for in vitro and in vivo studies?
A2: For most in vitro bioassays, enzymology, and quantitative studies, a purity of >95% is recommended.[4][5] For sensitive bioassays, clinical trials, or in vivo studies, a purity of >98% is advised to minimize confounding effects from impurities.[4][5]
Q3: How should I store this compound?
A3: this compound should be stored in a sealed container, away from moisture and light. For long-term storage, it is recommended to store the solid powder under nitrogen at -80°C (for up to 2 years) or -20°C (for up to 1 year). Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q4: What are the potential degradation pathways for this compound?
A4: As a diazomethylketone, this compound can be susceptible to degradation in the presence of thiols. It is also sensitive to moisture and light. Hydrolysis of the peptide bond or modifications to the diazomethyl group are potential degradation pathways.
Q5: What are common impurities that might be present in a preparation of this compound?
A5: Impurities in synthetic peptides can include truncated or deleted sequences from the synthesis process, or byproducts from incomplete deprotection.[6]
Quality Control and Purity Assessment
A comprehensive quality control process is essential to ensure the reliability and reproducibility of your experimental results. Below is a summary of typical quality control specifications for this compound.
Certificate of Analysis (CoA) - Representative Data
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥98.0% | 99.2% | HPLC-UV at 220 nm |
| Identity (MS) | Conforms to structure | Conforms | ESI-MS |
| Molecular Weight | 394.42 g/mol | 394.4 g/mol | ESI-MS |
| Solubility | Soluble in DMSO (100 mg/mL) | Conforms | Visual Inspection |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the identity and molecular weight of this compound.
Methodology:
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry
-
Mode: Positive ion mode
-
Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 395.17.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[7]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[7]
-
Spectra to Acquire: ¹H NMR and ¹³C NMR.
-
Expected Signals: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, the amide protons, and the aliphatic protons of the alanine and diazomethylketone moieties. The ¹³C NMR will show corresponding carbon signals.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in bioassays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions have been maintained (see FAQ Q3). Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, perform a concentration determination using a validated method. |
| Purity Issues | Check the purity of your compound batch using HPLC. Impurities may interfere with the assay. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. The presence of certain reagents (e.g., high concentrations of thiols) may inactivate the inhibitor. |
Issue 2: Poor solubility of the compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is highly soluble in DMSO. Ensure you are using a suitable solvent. |
| Precipitation from Aqueous Buffers | Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your assay. |
| Low Temperature | If the compound has precipitated out of solution upon refrigeration, gently warm the solution to 37°C and sonicate to redissolve. |
Issue 3: Unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation Products | Review the storage and handling of the compound. If degradation is suspected, a fresh vial should be used. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank injection to check for system contamination. |
| Synthetic Impurities | If the purity is below the required specification for your application, consider repurifying the compound or obtaining a higher purity batch. |
Visualizations
Caption: Workflow for quality control and experimental use of this compound.
Caption: Inhibition of Aβ42 aggregation by this compound.
Caption: Logical troubleshooting flow for experiments with this compound.
References
Validation & Comparative
Z-Phe-Ala-Diazomethylketone: A Comparative Guide to a Unique Cathepsin Inhibitor
For researchers and professionals in drug development, understanding the nuances of protease inhibitors is paramount. Z-Phe-Ala-Diazomethylketone (Z-PADK), a peptidyl diazomethylketone, presents a unique profile in the landscape of cathepsin inhibitors. Unlike highly potent and selective inhibitors, Z-PADK is characterized as a weak, irreversible inhibitor of cathepsin B and L.[1][2] However, its most notable attribute lies in its ability at low concentrations to enhance the levels of lysosomal cathepsins, a mechanism that has shown therapeutic potential in models of protein accumulation diseases such as Alzheimer's.[1][2][3] This guide provides a comprehensive comparison of Z-PADK with other cathepsin inhibitors, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Look
The inhibitory activity of Z-PADK against cathepsin B is modest compared to other well-established cathepsin inhibitors. The half-maximal inhibitory concentration (IC50) of Z-PADK for cathepsin B has been reported to be 9.4 ± 2.4 μM.[1] In contrast, other inhibitors exhibit significantly higher potency. For instance, CA-074 is a highly selective and potent inhibitor of cathepsin B, while Z-Phe-Phe-diazomethylketone shows selectivity for cathepsin L. E-64 is a broad-spectrum, irreversible inhibitor of many cysteine proteases, including multiple cathepsins.
To provide a clear comparison, the following table summarizes the available quantitative data on the inhibitory potency of Z-PADK and other representative cathepsin inhibitors.
| Inhibitor | Target Cathepsin(s) | IC50 / Ki | Reference |
| This compound (Z-PADK) | Cathepsin B, Cathepsin L (weak) | IC50: 9.4 ± 2.4 μM (for Cathepsin B) | [1] |
| CA-074 | Cathepsin B (selective) | Ki: 2-5 nM | [4] |
| Z-Phe-Phe-Diazomethylketone | Cathepsin L (selective) | - | [5] |
| E-64 | Broad spectrum cysteine proteases | - | [6] |
| Z-Val-Val-NleCHN2 | Cathepsin S | - | [5] |
| Z-Phe-Tyr(t-Bu)CHN2 | Cathepsin L | - | [5] |
Mechanism of Action: Beyond Direct Inhibition
The primary interest in Z-PADK stems from its dual functionality. While it acts as a weak irreversible inhibitor at higher concentrations, its effect at lower, sub-inhibitory concentrations is what sets it apart. At these concentrations, Z-PADK has been shown to enhance the levels of active lysosomal cathepsins.[1][2] This paradoxical effect is thought to involve the modulation of cathepsin trafficking and maturation within the endosome-lysosome pathway.[1] This enhancement of lysosomal proteolytic capacity can be beneficial in pathological conditions characterized by the accumulation of misfolded proteins.
The regulation of the autophagy-lysosomal pathway is complex, involving multiple signaling molecules. Cathepsins themselves play a regulatory role in this process. For instance, cathepsin B can negatively regulate lysosomal biogenesis and autophagy by mediating the cleavage of the TRPML1 channel, which in turn affects calcineurin and mTOR signaling pathways, ultimately controlling the nuclear translocation of the master regulator of lysosomal biogenesis, TFEB.
Caption: Cathepsin B's regulatory role in the autophagy-lysosomal pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize cathepsin inhibitors.
Cathepsin B Inhibition Assay
This assay quantifies the inhibitory effect of a compound on cathepsin B activity using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer containing 2 mM DTT
-
Substrate: Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Activate recombinant cathepsin B by incubating it in Activation Buffer for 15 minutes at 37°C.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In the wells of the 96-well plate, add the activated cathepsin B solution.
-
Add the various concentrations of the test compound to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Z-Arg-Arg-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for at least 30 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cathepsin L Inhibition Assay
This protocol is similar to the cathepsin B assay but uses a different fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer containing 2 mM DTT
-
Substrate: Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
Test compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Follow steps 1-5 as described in the Cathepsin B Inhibition Assay, using recombinant cathepsin L instead.
-
Initiate the reaction by adding the Z-Phe-Arg-AMC substrate to all wells.
-
Measure the fluorescence and calculate the IC50 value as described for the cathepsin B assay.
Experimental Workflow Visualization
The general workflow for screening and characterizing cathepsin inhibitors can be visualized as follows:
Caption: General workflow for a fluorometric cathepsin inhibition assay.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
A Comparative Guide to PADK and Other Amyloid-Beta Aggregation Inhibitors for Researchers
For researchers and drug development professionals at the forefront of Alzheimer's disease research, identifying and characterizing potent inhibitors of amyloid-beta (Aβ) aggregation is a critical endeavor. This guide provides a comparative analysis of Z-Phe-Ala-diazomethylketone (PADK), a notable Aβ aggregation inhibitor, alongside other well-studied inhibitors. The information is presented to facilitate objective comparison, supported by available experimental data and detailed methodologies.
Mechanism of Action: PADK's Unique Approach
This compound (PADK) has been identified as a small molecule that effectively disrupts the aggregation cascade of the Aβ42 peptide, the form of amyloid-beta most strongly associated with Alzheimer's disease pathology.[1][2] Experimental evidence from mass spectrometry and ion mobility spectrometry reveals that PADK directly binds to Aβ42 monomers and small oligomers.[1][2] This interaction is crucial as it interferes with the early stages of aggregation.
Further studies have demonstrated that PADK not only prevents the formation of larger Aβ42 oligomers, specifically dodecamers, but can also remodel and disassemble pre-existing dodecamers.[1][2] Electron microscopy has confirmed that this activity ultimately leads to the inhibition of Aβ42 fibril formation.[1][2] This dual action of preventing new aggregation and breaking down existing toxic oligomers makes PADK a compound of significant interest.
Quantitative Comparison of Aβ Aggregation Inhibitors
| Inhibitor | Chemical Class | Aβ Target | IC50 (Aβ Aggregation) | Key Mechanistic Notes |
| PADK | Diazomethylketone | Aβ42 Monomers & Oligomers | Not Reported | Binds to monomers and small oligomers, prevents dodecamer formation, and disassembles pre-formed dodecamers. |
| Curcumin | Polyphenol | Aβ40 & Aβ42 | ~0.8 µM (Aβ40 aggregation) | Inhibits aggregation and disaggregates fibrillar Aβ. Binds to plaques. |
| Resveratrol | Polyphenol | Aβ40 & Aβ42 | Not consistently reported as a direct IC50; effective in µM range | Inhibits fibril formation and cytotoxicity, but may not prevent oligomer formation. May directly bind to Aβ. |
| Compound 3B7 | Triazine Derivative | Aβ42 | ~25-50 µM | Identified through high-throughput screening as an inhibitor of Aβ42 fibrillization. |
| Compound 3G7 | Triazine Derivative | Aβ42 | ~25-50 µM | Similar to Compound 3B7, inhibits Aβ42 fibril formation. |
| Tannic Acid | Polyphenol | Aβ42 | Not consistently reported as a direct IC50; potent inhibitor | Known potent inhibitor of Aβ42 aggregation. |
| D737 | Small Molecule | Aβ42 | ~10 µM | Inhibits fibrillization and the formation of Aβ42 oligomers. |
| HMP Bromide | N-methylpiperidinium | Aβ | ~10 µM (at pH 5.8) | Selective inhibitor of Aβ fibril formation. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of Aβ aggregation inhibitors. Below are methodologies for key assays cited in the study of these compounds.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This change in fluorescence intensity is directly proportional to the amount of fibrillar aggregates.
Protocol:
-
Preparation of Aβ: Monomeric Aβ peptide is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer such as phosphate-buffered saline (PBS) at the desired concentration.
-
Inhibitor Preparation: The inhibitor compound (e.g., PADK, curcumin) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the assay buffer.
-
Assay Setup: In a 96-well black plate, monomeric Aβ is mixed with the inhibitor at various concentrations. A control well containing Aβ and the vehicle solvent (without the inhibitor) is also prepared.
-
ThT Addition: A stock solution of ThT is added to each well to a final concentration of approximately 10-20 µM.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the final fluorescence intensity of the inhibitor-treated samples to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of aggregation, can be determined from a dose-response curve.
MTT Assay for Aβ-Induced Cytotoxicity
This colorimetric assay is used to assess the protective effect of inhibitors against Aβ-induced cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are seeded in a 96-well plate and cultured until they reach the desired confluence.
-
Preparation of Aβ Oligomers: Monomeric Aβ is incubated under conditions that promote the formation of toxic oligomeric species.
-
Treatment: The cultured cells are treated with the pre-formed Aβ oligomers in the presence or absence of the inhibitor at various concentrations. Control wells include cells treated with vehicle only and cells treated with Aβ oligomers only.
-
Incubation: The cells are incubated with the treatments for a specified period (e.g., 24-48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The protective effect of the inhibitor is determined by the increase in cell viability in the presence of Aβ and the inhibitor compared to Aβ alone.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in amyloid-beta aggregation and its inhibition can aid in understanding the mechanisms of action of different compounds.
Caption: Amyloid-beta peptide is generated from APP and aggregates into toxic species.
Caption: Mechanisms of Aβ aggregation inhibition by PADK and polyphenols.
Caption: Workflow for the Thioflavin T (ThT) assay to screen Aβ inhibitors.
Conclusion
PADK presents a compelling mechanism for the inhibition of amyloid-beta aggregation by targeting early and critical steps in the pathological cascade. While direct quantitative comparisons with other inhibitors in the form of IC50 values for Aβ aggregation are not yet widely published, its ability to both prevent the formation of and disaggregate toxic oligomers marks it as a significant candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the landscape of Aβ aggregation inhibitors. The continued exploration of diverse chemical scaffolds, such as that of PADK, is essential for the development of effective therapeutic strategies for Alzheimer's disease.
References
A Comparative Guide to Lysosomal Enhancement: Validating the Effects of Z-Phe-Ala-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK) and its alternatives as lysosomal enhancing agents. The following sections detail their mechanisms of action, present quantitative data on their performance, and provide experimental protocols for validation.
Introduction to Lysosomal Enhancement
Lysosomes are critical cellular organelles responsible for the degradation of macromolecules and cellular waste. Enhancing lysosomal function is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders characterized by the accumulation of protein aggregates. Z-PAD-FMK has been identified as a modulator of lysosomal function, and this guide serves to validate its effects in comparison to other known agents.
Mechanism of Action
This compound (Z-PAD-FMK) is a weak, irreversible inhibitor of the lysosomal cysteine proteases, cathepsin B and cathepsin L.[1][2] Paradoxically, at low concentrations, this weak inhibition triggers a cellular feedback mechanism that results in the upregulation of lysosomal enzyme levels, including cathepsin B.[1][3] This enhancement of the lysosomal system can lead to the increased clearance of pathological protein aggregates, such as amyloid-β (Aβ) and tau, which are hallmarks of Alzheimer's disease.[1][2][4] The mechanism of upregulation appears to be dependent on endosome-to-lysosome trafficking, as it is inhibited by brefeldin A, a compound that disrupts this process.[1]
Alternatives to Z-PAD-FMK fall into two main categories:
-
Non-peptidic Modulators (SD1002 and SD1003): These are derivatives of Z-PAD-FMK designed to have improved drug-like properties. They exhibit enhanced cathepsin upregulation with reduced or negligible inhibitory activity, suggesting that the upregulation mechanism can be decoupled from direct enzyme inhibition.[1][5]
-
Lysosomotropic Agents (Chloroquine and Leupeptin): These compounds increase lysosomal volume and number by impairing their function. Chloroquine, a weak base, accumulates in lysosomes and raises their internal pH, thereby inhibiting the activity of acid-dependent hydrolases.[3][6] Leupeptin is a protease inhibitor that directly blocks the activity of lysosomal proteases, leading to the accumulation of undigested material.[3] While these agents increase the presence of lysosomes, their mechanism is based on functional impairment rather than the enhancement of enzymatic content seen with Z-PAD-FMK.
Quantitative Performance Comparison
The following tables summarize the quantitative data available for Z-PAD-FMK and its alternatives.
Table 1: Cathepsin Inhibition
| Compound | Target Cathepsin | IC50 Value | Reference |
| This compound (Z-PAD-FMK) | Cathepsin B | 9.4 ± 2.4 µM | [1] |
| Cathepsin L | Weak inhibitor (specific IC50 not reported) | [1][2] | |
| SD1002 | Cathepsin B | Negligible inhibition | [5] |
| SD1003 | Cathepsin B | Similar to Z-PAD-FMK | [5] |
| Leupeptin | Cysteine Proteases | Potent inhibitor (specific IC50 varies) | [3] |
| Chloroquine | N/A (acts on pH) | N/A | [3][6] |
Table 2: Lysosomal Enzyme Upregulation
| Compound | Enzyme Upregulated | Fold Increase (Protein Level) | Fold Increase (Activity) | Reference |
| This compound (Z-PAD-FMK) | Cathepsin B | 3 to 8-fold (in vivo) | 3 to 10-fold (in vivo) | [3][7] |
| SD1002 | Cathepsin B | Improved vs. Z-PAD-FMK (specific value not reported) | Not reported | [1][5] |
| SD1003 | Cathepsin B | Improved vs. Z-PAD-FMK (specific value not reported) | Not reported | [1][5] |
Experimental Protocols
Cathepsin B Activity Assay
This protocol is for measuring the enzymatic activity of cathepsin B in cell lysates using a fluorogenic substrate.
Materials:
-
Cathepsin B Assay Buffer (50 mM sodium acetate, 4 mM EDTA, pH 5.5, with 8 mM DTT added fresh)
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (from a 10 mM stock in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
Cell lysate (prepared as described in section 4.2)
Procedure:
-
Thaw all reagents to room temperature before use.
-
Prepare a master mix of the assay buffer and substrate. For each well, you will need 50 µL of assay buffer and 2 µL of the 10 mM Z-Arg-Arg-AMC substrate stock (final concentration: 200 µM).
-
Add 50 µL of cell lysate (containing 20-50 µg of protein) to each well of the 96-well plate.
-
Add 52 µL of the master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
The fluorescence reading is directly proportional to the cathepsin B activity.
Western Blot for Cathepsin B
This protocol describes the detection of cathepsin B protein levels in cell lysates.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cathepsin B
-
Secondary antibody: HRP-conjugated anti-species IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cathepsin B antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
Signaling Pathway of Z-PAD-FMK Action```dot
Caption: General experimental workflow for validating lysosomal enhancing effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of PADK's Neuroprotective Effects in Diverse Neurological Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Z-Phe-Ala-diazomethylketone (PADK) has emerged as a promising small molecule with neuroprotective properties, primarily investigated in the context of Alzheimer's disease (AD). Its mechanism of action centers on the modulation of the lysosomal pathway, a critical cellular process for protein degradation and clearance that is often impaired in neurodegenerative disorders. This guide provides a comprehensive comparison of the neuroprotective effects of PADK across different experimental models, offering a critical overview of the existing evidence and highlighting its potential applications in other neurodegenerative conditions such as Parkinson's disease (PD) and ischemic stroke. While direct experimental data for PADK in PD and stroke models are currently limited, this guide extrapolates its potential efficacy based on its known mechanism of action and the established role of lysosomal dysfunction in these diseases.
Mechanism of Action: A Dual Approach to Neuroprotection
PADK exerts its neuroprotective effects through a dual mechanism primarily targeting the pathological accumulation of misfolded proteins, a common hallmark of many neurodegenerative diseases.
-
Lysosomal Modulation and Enhancement of Cathepsin B Activity: PADK acts as a positive modulator of the lysosomal system. It upregulates the expression and activity of Cathepsin B, a key lysosomal cysteine protease.[1] Enhanced Cathepsin B activity promotes the clearance of pathological protein aggregates, such as amyloid-beta (Aβ) and hyperphosphorylated tau in the context of Alzheimer's disease.
-
Direct Inhibition of Aβ42 Oligomerization and Fibril Formation: Beyond its effects on protein clearance, PADK has been shown to directly interact with the Aβ42 peptide.[2] This interaction inhibits the formation of toxic oligomers and the subsequent aggregation into fibrils, which are central to the pathology of Alzheimer's disease.[2]
The following diagram illustrates the proposed signaling pathway for PADK's neuroprotective effects.
Caption: Proposed dual mechanism of PADK's neuroprotective action.
Cross-Validation in Different Neurodegenerative Models
Alzheimer's Disease (AD) Model
The most substantial evidence for PADK's neuroprotective effects comes from studies using transgenic mouse models of Alzheimer's disease, particularly the APPswe/PS1dE9 model. This model is characterized by the overexpression of human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.
Experimental Workflow:
The following diagram outlines a typical experimental workflow for evaluating PADK's efficacy in the APPswe/PS1dE9 mouse model.
Caption: Experimental workflow for PADK testing in an AD mouse model.
Quantitative Data Summary:
| Parameter | Model | PADK Treatment | Observed Effect | Alternative Agents |
| Aβ42 Levels | APPswe/PS1dE9 mice | 20 mg/kg/day, i.p., 11 days | Significant reduction in brain Aβ42 levels. | Aducanumab, Lecanemab (Antibodies) |
| Cognitive Function | APPswe/PS1dE9 mice | 20 mg/kg/day, i.p., 11 days | Improvement in cognitive deficits (data often qualitative). | Donepezil, Memantine (Symptomatic treatment) |
| Synaptic Markers | APPswe/PS1dE9 mice | 20 mg/kg/day, i.p., 11 days | Preservation of synaptic composition. | - |
| Cathepsin B Levels | APPswe/PS1dE9 mice | 20 mg/kg/day, i.p., 11 days | Selective increase in the central nervous system. | - |
Experimental Protocol: PADK Treatment in APPswe/PS1dE9 Mice
-
Animal Model: Male APPswe/PS1dE9 transgenic mice and wild-type littermates. Age at the start of treatment is a critical factor, often initiated in aged mice with established pathology.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
PADK Formulation: this compound (PADK) is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline.
-
Administration: Intraperitoneal (i.p.) injection is a common route of administration. A typical dosage is 20 mg/kg of body weight per day.
-
Treatment Duration: Short-term studies often involve daily injections for a period of 11 to 14 days.
-
Control Groups: Control groups should include vehicle-treated APPswe/PS1dE9 mice and wild-type mice to account for the effects of the vehicle and the transgene.
-
Outcome Measures:
-
Behavioral analysis: Cognitive function can be assessed using a battery of tests such as the Morris water maze (spatial learning and memory) and the Y-maze (working memory).
-
Biochemical analysis: Brain tissue is collected for the quantification of Aβ42 levels (e.g., via ELISA), and Cathepsin B activity assays.
-
Histological analysis: Brain sections are stained to visualize Aβ plaques (e.g., with thioflavin S or specific antibodies) and to assess synaptic density (e.g., by staining for synaptic markers like synaptophysin).
-
Parkinson's Disease (PD) Model (Theoretical Framework)
While no direct studies have been published on the effects of PADK in animal models of Parkinson's disease, its mechanism of action suggests a strong therapeutic potential. PD is characterized by the progressive loss of dopaminergic neurons and the accumulation of α-synuclein aggregates (Lewy bodies).
Rationale for PADK's Potential Efficacy:
-
Lysosomal Dysfunction in PD: Impaired lysosomal function is a key feature of PD pathogenesis. Reduced activity of lysosomal enzymes, including Cathepsin B, has been linked to the accumulation of α-synuclein.
-
Cathepsin B and α-synuclein Clearance: Cathepsin B is known to be involved in the degradation of α-synuclein. Therefore, upregulating its activity with PADK could enhance the clearance of these toxic aggregates.
Proposed Experimental Model:
A suitable model to test PADK's efficacy would be the α-synuclein pre-formed fibril (PFF) model, where injection of PFFs into the brain of rodents induces a progressive α-synucleinopathy that mimics key features of PD.
Hypothesized Outcomes:
-
Reduction in α-synuclein aggregation.
-
Protection of dopaminergic neurons from degeneration.
-
Improvement in motor deficits.
Ischemic Stroke Model (Theoretical Framework)
Similarly, direct experimental evidence for PADK in stroke models is lacking. However, the role of lysosomal dysfunction and cathepsins in the pathophysiology of ischemic stroke provides a rationale for its potential neuroprotective effects.
Rationale for PADK's Potential Efficacy:
-
Lysosomal Instability in Stroke: Ischemic conditions lead to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, contributing to neuronal cell death.
-
Dual Role of Cathepsins: While cytoplasmic release of cathepsins is detrimental, enhancing overall lysosomal function and controlled cathepsin activity within the lysosome could be neuroprotective by promoting the clearance of damaged cellular components and protein aggregates that accumulate after an ischemic insult.
Proposed Experimental Model:
The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and relevant model of focal ischemic stroke.
Hypothesized Outcomes:
-
Reduction in infarct volume.
-
Improved neurological outcomes.
-
Modulation of post-stroke neuroinflammation.
Comparison with Alternative Neuroprotective Strategies
Direct comparative studies of PADK with other neuroprotective agents are not yet available. However, its unique dual mechanism of action offers potential advantages over single-target therapies.
| Therapeutic Strategy | Mechanism of Action | Advantages | Limitations |
| PADK | Lysosomal modulation & direct Aβ aggregation inhibition | Dual mechanism, targets a fundamental cellular process | Limited data in non-AD models, potential off-target effects |
| Anti-amyloid Antibodies | Promote clearance of Aβ plaques | High specificity for Aβ | Limited efficacy on cognitive decline, side effects (ARIA) |
| Cholinesterase Inhibitors | Increase acetylcholine levels | Symptomatic improvement in AD | Do not alter disease progression |
| NMDA Receptor Antagonists | Reduce excitotoxicity | Symptomatic improvement in moderate to severe AD | Do not alter disease progression |
Conclusion
The available evidence strongly supports the neuroprotective effects of PADK in Alzheimer's disease models, primarily through its dual action of enhancing lysosomal clearance of pathological proteins and directly inhibiting Aβ aggregation. While its efficacy in other neurodegenerative conditions like Parkinson's disease and stroke remains to be experimentally validated, its mechanism of action provides a strong theoretical rationale for its potential therapeutic application in these disorders. Further research, including direct comparative studies and investigations in a broader range of disease models, is crucial to fully elucidate the therapeutic potential of PADK as a broad-spectrum neuroprotective agent. The detailed experimental protocols and quantitative data from Alzheimer's disease models provided in this guide can serve as a valuable resource for researchers designing future studies to cross-validate the promising neuroprotective effects of PADK.
References
Independent Verification of PADK's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Z-Phe-Ala-diazomethylketone (PADK) with alternative therapeutic agents targeting Amyloid-beta 42 (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. This document summarizes experimental data, details relevant protocols, and visualizes the underlying molecular pathways.
Comparative Analysis of Aβ42 Aggregation Inhibitors
The aggregation of Aβ42 into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. Consequently, small molecules that can inhibit this process are of significant therapeutic interest. This section compares the mechanism of action and efficacy of PADK with other notable Aβ42 aggregation inhibitors.
| Compound | Proposed Mechanism of Action | Target on Aβ42 | Reported IC50 for Aβ42 Aggregation Inhibition |
| PADK (this compound) | Binds directly to Aβ42 monomers and small oligomers (dimers, tetramers, hexamers), preventing their assembly into larger dodecamers and fibrils. It can also disaggregate pre-formed dodecamers.[1] Additionally, it has been described as a positive lysosomal modulator, enhancing the clearance of Aβ42.[2] | Direct binding to Aβ42 monomers and early-stage oligomers.[1] | Not explicitly reported in the primary study. |
| Curcumin | Interacts with the central hydrophobic core of Aβ42, inhibiting aggregation and promoting the formation of non-toxic, off-pathway oligomers. It can also destabilize pre-formed fibrils.[3][4] | Primarily binds to the central hydrophobic region (residues 17-21) of Aβ42.[3][5] | ~0.8 - 1.1 µM[6] |
| Resveratrol | Binds to both monomeric and fibrillar forms of Aβ42, inhibiting aggregation.[7][8][9] Some evidence suggests it may mediate the cleavage of Aβ42 into smaller, non-aggregating fragments.[10] | Binds to both monomeric and fibrillar Aβ42.[7][8] | ~11.89 µM[9] |
| Certain NSAIDs (e.g., Ibuprofen, Sulindac sulfide) | These compounds do not directly inhibit Aβ42 aggregation but rather modulate the activity of γ-secretase, an enzyme involved in Aβ production. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) over Aβ42.[11][12][13] | Does not directly bind to Aβ42 for aggregation inhibition. It modulates γ-secretase. | Not applicable (mechanism is not aggregation inhibition). |
Independent Verification of PADK's Mechanism of Action
The primary mechanism of PADK directly binding to Aβ42 monomers and small oligomers to inhibit aggregation was elucidated by Sinha et al. (2012) using ion mobility-mass spectrometry.[1] A thorough review of the citing literature did not yield a direct independent replication of this specific study by an unrelated research group.
However, a study by Butler et al. (2011) described PADK as a "positive lysosomal modulator" that enhances the clearance of Aβ42 in cellular and animal models.[2] This suggests a complementary, and independently observed, mechanism by which PADK may reduce Aβ42 pathology. Therefore, while the direct binding mechanism awaits further independent validation, there is evidence for an alternative, indirect mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is widely used to monitor the kinetics of Aβ42 aggregation in vitro.
Protocol:
-
Preparation of Aβ42 Monomers: Lyophilized synthetic Aβ42 peptide is dissolved in a strong denaturant such as hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state. The HFIP is then evaporated, and the resulting peptide film is stored at -80°C. Immediately before use, the peptide film is resolubilized in a small volume of dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
ThT Working Solution: A stock solution of ThT is prepared in water and stored in the dark. On the day of the experiment, a working solution is prepared by diluting the stock solution in the assay buffer.
-
Aggregation Assay: The monomeric Aβ42 solution is mixed with the ThT working solution and the test compound (or vehicle control) in a multi-well plate. The plate is incubated at 37°C with intermittent shaking.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The efficacy of an inhibitor is determined by its ability to reduce the rate of aggregation (lag time, slope) and the final fluorescence intensity (plateau) compared to the control.
Transmission Electron Microscopy (TEM)
Principle: TEM is used to directly visualize the morphology of Aβ42 aggregates, allowing for the qualitative assessment of fibril formation and the effects of inhibitors.
Protocol:
-
Sample Preparation: Aβ42 is incubated under aggregating conditions (as described for the ThT assay) with and without the test compound.
-
Grid Preparation: A small aliquot of the incubated sample is applied to a carbon-coated copper grid for a few minutes.
-
Negative Staining: The excess sample is wicked away, and the grid is stained with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid. This enhances the contrast of the biological specimen.
-
Imaging: The grid is allowed to air-dry and is then examined under a transmission electron microscope.
-
Analysis: Images are captured to visualize the morphology of the Aβ42 aggregates. In the absence of an effective inhibitor, long, unbranched fibrils are typically observed. The presence of an inhibitor may result in the absence of fibrils, the formation of amorphous aggregates, or shorter, fragmented fibrils.
Ion Mobility-Mass Spectrometry (IMS-MS)
Principle: IMS-MS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. This allows for the detailed characterization of the different oligomeric species of Aβ42 that are present in a sample.
Protocol:
-
Sample Preparation: Aβ42 is incubated under conditions that favor the formation of oligomers. For analysis, the sample is diluted in a volatile buffer, such as ammonium acetate, that is compatible with mass spectrometry.
-
Electrospray Ionization (ESI): The sample is introduced into the mass spectrometer using a nano-electrospray source, which gently transfers the Aβ42 oligomers into the gas phase as ions with minimal disruption of their non-covalent interactions.
-
Ion Mobility Separation: The ions are then guided into an ion mobility cell, where they are separated based on their drift time through a buffer gas under the influence of a weak electric field. Compact ions have shorter drift times than extended ions of the same mass-to-charge ratio.
-
Mass Analysis: Following ion mobility separation, the ions enter the mass analyzer (e.g., a time-of-flight analyzer), where their mass-to-charge ratios are determined.
-
Data Analysis: The data is presented as a two-dimensional plot of drift time versus mass-to-charge ratio, which allows for the separation and identification of different oligomeric species and their conformational states. The effect of an inhibitor can be assessed by observing changes in the distribution and abundance of these oligomeric species.
References
- 1. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Curcumin Alters the Salt Bridge-containing Turn Region in Amyloid β(1–42) Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The binding of resveratrol to monomer and fibril amyloid beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol and Amyloid-Beta: Mechanistic Insights [mdpi.com]
- 9. An exploration of Resveratrol as a potent modulator of α-synuclein fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol-mediated cleavage of amyloid β1-42 peptide: potential relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity | AlzPED [alzped.nia.nih.gov]
A Researcher's Guide to Z-Phe-Ala-Diazomethylketone: Performance, Alternatives, and Experimental Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK), a weak, irreversible inhibitor of cysteine proteases, with alternative compounds. This guide includes supporting experimental data, detailed protocols, and an objective assessment of factors influencing experimental reproducibility.
This compound (Z-PAD-FMK) is a widely utilized tool in cell biology and neuroscience research, primarily for its ability to inhibit the activity of cysteine proteases such as cathepsins B and L.[1] Intriguingly, research has revealed a dual mechanism of action: while it acts as a weak inhibitor, at low concentrations it can paradoxically enhance the levels of lysosomal cathepsins.[1] Furthermore, Z-PAD-FMK has been shown to directly interact with amyloid-beta (Aβ) peptides, inhibiting their aggregation and the formation of neurotoxic oligomers and fibrils, a key pathological hallmark of Alzheimer's disease.[2][3]
This guide aims to provide a thorough comparison of Z-PAD-FMK with other commonly used cysteine protease inhibitors, present relevant experimental data in a clear and accessible format, and offer detailed experimental protocols to aid in the design and execution of reproducible experiments.
Performance Comparison of Cysteine Protease Inhibitors
The selection of an appropriate cysteine protease inhibitor is critical for the success and reproducibility of an experiment. The following table summarizes the key characteristics and reported IC50 values of Z-PAD-FMK and several common alternatives. It is important to note that IC50 values can vary depending on the specific experimental conditions, including substrate concentration, pH, and temperature.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 for Cathepsin B | Key Features & Considerations |
| This compound (Z-PAD-FMK) | Cathepsin B, Cathepsin L | Irreversible, covalent modification | ~9.4 µM | Weak inhibitor; can upregulate cathepsin levels at low concentrations; directly inhibits Aβ aggregation.[1] Stability of the diazomethylketone group can be a concern.[4][5] |
| E64d | Broad-spectrum cysteine protease inhibitor | Irreversible, covalent modification | ~14 µM for Cathepsin B enhancement | Cell-permeable analog of E-64; also inhibits calpains. |
| CA-074Me | Selective for Cathepsin B | Irreversible, covalent modification | Potent, in the nanomolar range | Methyl ester of CA-074, enhancing cell permeability. Its selectivity can be affected by reducing conditions.[6] |
| Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK) | Cathepsin B, L, S, Caspases | Irreversible, covalent modification | Potent, often more so than Z-PAD-FMK | Fluoromethylketone group is generally more stable than the diazomethylketone.[7] Can have off-target effects on caspases.[8] |
| Leupeptin | Serine and Cysteine Proteases | Reversible, competitive | Micromolar range | A naturally derived peptide aldehyde. |
| Antipain | Papain, Trypsin, Cathepsins A, B, D | Reversible | Micromolar range | A peptide aldehyde isolated from actinomycetes. |
Factors Influencing Experimental Reproducibility
While direct studies on the experimental reproducibility of Z-PAD-FMK are limited, several factors inherent to the compound and the experimental setup can contribute to variability in results.
-
Compound Stability: Diazomethylketones can be chemically labile, particularly at non-optimal pH values.[4] Stock solutions should be stored properly, and fresh dilutions should be prepared for each experiment to ensure consistent potency.[9]
-
Purity and Lot-to-Lot Variability: As with any chemical reagent, the purity of Z-PAD-FMK can vary between suppliers and even between different lots from the same supplier. This can significantly impact experimental outcomes. Whenever possible, researchers should obtain a certificate of analysis and consider testing new lots against previous batches.
-
Off-Target Effects: Z-PAD-FMK and other related inhibitors can have off-target effects. For example, Z-FA-FMK is known to inhibit certain caspases.[7][8] Researchers should be aware of these potential confounding factors and use appropriate controls.
-
Cellular Context: The efficacy of any inhibitor can be highly dependent on the cell type, its metabolic state, and the specific experimental conditions (e.g., cell density, media composition).
-
Assay Conditions: The measured inhibitory activity is sensitive to assay parameters such as substrate concentration, enzyme concentration, incubation time, and temperature. Consistent and well-defined assay conditions are paramount for reproducibility.
Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for two key experiments involving Z-PAD-FMK and its alternatives.
In Vitro Cathepsin B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of Z-PAD-FMK and other compounds against Cathepsin B.
Materials:
-
Human recombinant Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (N-carbobenzoxyloxy-L-arginyl-L-arginine-7-amino-4-methylcoumarin)
-
This compound (Z-PAD-FMK) and other test inhibitors
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare stock solutions of inhibitors in DMSO.
-
In the 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of inhibitor dilutions to the appropriate wells. For the control wells, add 2 µL of DMSO.
-
Add 25 µL of a pre-diluted Cathepsin B solution (e.g., 10 nM final concentration) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM final concentration) to all wells.
-
Immediately begin kinetic reading on the fluorometric plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value.
Workflow for Cathepsin B Inhibition Assay
A flowchart of the in vitro Cathepsin B inhibition assay.
Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
This protocol is used to assess the ability of Z-PAD-FMK and other compounds to inhibit the aggregation of Aβ peptides.
Materials:
-
Synthetic Amyloid-Beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Aggregation Buffer: 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4
-
Thioflavin T (ThT) solution (25 µM in Aggregation Buffer)
-
This compound (Z-PAD-FMK) and other test inhibitors
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, evaporating the solvent to form a thin film, and then resuspending in DMSO to a stock concentration of 1-2 mM.
-
Dilute the monomeric Aβ(1-42) stock solution into Aggregation Buffer to a final concentration of 10 µM.
-
In the 96-well plate, add 80 µL of the Aβ(1-42) solution to each well.
-
Add 10 µL of inhibitor dilutions to the appropriate wells. For the control wells, add 10 µL of DMSO/Aggregation Buffer.
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
After incubation, add 10 µL of the ThT solution to each well.
-
Read the fluorescence intensity on the plate reader.
-
Calculate the percent inhibition of Aβ aggregation for each inhibitor concentration relative to the control.
Workflow for ThT Amyloid-Beta Aggregation Assay
A flowchart of the Thioflavin T assay for Aβ aggregation.
Signaling Pathway: Cathepsin B and Amyloid Precursor Protein (APP) Processing
Z-PAD-FMK's inhibitory action on Cathepsin B can influence the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. The following diagram illustrates the canonical and alternative processing pathways of APP and the potential intervention point of Cathepsin B inhibitors.
APP processing pathways and Cathepsin B intervention.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of PADK and Other Lysosomal Modulators for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lysosomal Enhancement Strategies
The lysosome, once viewed as a simple cellular recycling center, is now recognized as a critical regulator of cellular homeostasis. Its dysfunction is a key pathological feature in a growing number of neurodegenerative diseases, including Alzheimer's and Parkinson's. This has spurred the development of various therapeutic strategies aimed at enhancing lysosomal function. This guide provides a head-to-head comparison of Z-Phe-Ala-diazomethylketone (PADK), a positive modulator of cathepsins, with other prominent lysosomal modulators. We present available experimental data to objectively compare their performance and provide detailed experimental protocols for key assays.
Overview of Lysosomal Modulators
Lysosomal modulators can be broadly categorized based on their mechanism of action. This guide focuses on three distinct classes:
-
Positive Cathepsin Modulators (e.g., PADK and its analogs): These compounds enhance the activity and levels of lysosomal proteases, particularly cathepsins, to improve the degradation of pathological protein aggregates.
-
mTOR Inhibitors (e.g., Rapamycin, Torin1): By inhibiting the master metabolic regulator mTOR, these molecules can induce autophagy and enhance lysosomal biogenesis and function.
-
Pharmacological Chaperones (e.g., Ambroxol): These small molecules assist in the proper folding and trafficking of specific lysosomal enzymes, increasing their activity within the lysosome.
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical studies on the efficacy of these lysosomal modulators in models of neurodegenerative disease. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate studies with different experimental setups.
| Compound | Mechanism of Action | Effect on Aβ Levels (Alzheimer's Models) | Effect on α-Synuclein Levels (Parkinson's Models) | Fold Increase in Cathepsin B Activity | Reference |
| PADK | Positive Cathepsin Modulator | Significant reduction in Aβ1-42 | Reduction in α-synuclein | 3- to 10-fold | [1][2] |
| SD1002 (PADK Analog) | Positive Cathepsin Modulator | Preserves synaptic markers | Not Reported | Improved cathepsin up-regulation vs. PADK | [3] |
| Rapamycin | mTORC1 Inhibitor | Reduces Aβ plaques and tangles | Enhances clearance of mutant α-synuclein | Indirectly enhances lysosomal function | [4] |
| Torin1 | mTOR Kinase Inhibitor | Not Directly Reported | Not Directly Reported | Induces lysosomal acidification and protease activity | [4] |
| Ambroxol | GCase Chaperone | Not a primary target | Reduces α-synuclein pathology | Increases GCase activity | [5] |
Table 1: Comparative efficacy of lysosomal modulators in preclinical models of neurodegenerative diseases.
| Compound | Cellular/Animal Model | Key Finding | Quantitative Change | Reference |
| PADK | APPSwe/PS1ΔE9 mice (AD model) | Reduced Aβ deposition | Significant reduction in Aβx-42 | [1] |
| PADK | A53T mice (PD model) | Reduced α-synuclein | Significant reduction | [2] |
| SD1002 | APPSwInd mice (AD model) | Restored GluR1 levels | ~35% increase in GluR1 | [3] |
| Rapamycin | 3xTg-AD mice (AD model) | Reduced Aβ and tau pathology | Not specified | [4] |
| Ambroxol | α-synuclein transgenic mice (PD model) | Reduced total and phosphorylated α-synuclein | Significant reduction | [5] |
Table 2: Summary of key quantitative findings for different lysosomal modulators.
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of these lysosomal modulators are illustrated in the following signaling pathway diagrams.
Caption: PADK enhances lysosomal degradation by promoting cathepsin trafficking and maturation.
Caption: mTOR inhibitors promote autophagy and lysosomal biogenesis by relieving mTORC1-mediated inhibition.
Caption: Ambroxol acts as a pharmacological chaperone to increase functional GCase in the lysosome.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for the fluorometric detection of Cathepsin B activity.[6][7][8]
Materials:
-
Cathepsin B (CB) Cell Lysis Buffer
-
CB Reaction Buffer
-
CB Substrate Ac-RR-AFC (10 mM)
-
CB Inhibitor (optional, for negative control)
-
96-well microplate (black, flat-bottom)
-
Fluorometer or fluorescent microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Lyse cells in 50 µL of chilled CB Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet insoluble material.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to a well of the 96-well plate.
-
Add 50 µL of CB Reaction Buffer to each sample well.
-
For a negative control, pre-incubate the lysate with a CB inhibitor for 10 minutes before adding the substrate.
-
Add 2 µL of 10 mM CB Substrate Ac-RR-AFC to each well (final concentration 200 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence at Ex/Em = 400/505 nm.
-
Cathepsin B activity can be expressed as Relative Fluorescence Units (RFU) and normalized to protein concentration.
-
Caption: Workflow for the fluorometric cathepsin B activity assay.
Lysosomal pH Measurement (Ratiometric Imaging)
This protocol describes the use of a ratiometric fluorescent dye to measure lysosomal pH.[1][9][10][11]
Materials:
-
Ratiometric lysosomal pH indicator dye (e.g., LysoSensor Yellow/Blue DND-160)
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Preparation and Staining:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Incubate cells with the ratiometric pH indicator dye in live-cell imaging medium according to the manufacturer's instructions (e.g., 5 µM LysoSensor Yellow/Blue for 15 minutes).
-
Wash the cells with fresh medium to remove excess dye.
-
-
Image Acquisition:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images at the two emission wavelengths of the ratiometric dye following excitation at the appropriate wavelength.
-
-
Data Analysis:
-
For each lysosome (identified as a distinct punctum), measure the fluorescence intensity at both emission wavelengths.
-
Calculate the ratio of the two intensities.
-
Generate a calibration curve by exposing stained cells to buffers of known pH in the presence of an ionophore (e.g., nigericin and monensin).
-
Determine the lysosomal pH of the experimental cells by interpolating the measured fluorescence ratios onto the calibration curve.
-
References
- 1. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. affigen.com [affigen.com]
- 3. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Real-Time Ratiometric pH Imaging of Macrophage Lysosomes Using the Novel pH-sensitive Probe ApHID - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Z-Phe-Ala-Diazomethylketone in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Z-Phe-Ala-Diazomethylketone (PADK) is a synthetic peptide derivative that has garnered significant attention in neurodegenerative disease research, particularly for its potential therapeutic effects in Alzheimer's disease. This guide provides a comprehensive comparison of PADK with its alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanisms of action.
Performance Comparison of Protease Inhibitors
This compound is characterized as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and cathepsin L. Its primary mechanism of therapeutic interest, however, appears to be its ability to upregulate lysosomal cathepsin levels at concentrations below those required for significant enzyme inhibition. This dual activity profile distinguishes it from more potent, classical protease inhibitors. The following tables summarize the available quantitative data for PADK and its key alternatives.
| Inhibitor | Target Enzyme(s) | IC50 (μM) | Key Findings | Reference(s) |
| This compound (PADK) | Cathepsin B, Cathepsin L | 9.4 ± 2.4 (for Cathepsin B) | Weak inhibitor; enhances lysosomal cathepsin levels at low concentrations. Directly binds to Aβ42 monomers and oligomers, inhibiting fibril formation. | [1] |
| Z-Phe-Ala-Fluoromethylketone (Z-Phe-Ala-CH2F) | Cathepsin B | ~0.3 (estimated 30-fold more potent than PADK) | More potent inactivator of cathepsin B than PADK. | [2] |
| Z-Phe-Ala-Chloromethylketone (Z-Phe-Ala-CH2Cl) | Cathepsin B | More reactive than Z-Phe-Ala-CH2F | Highly reactive, but less stable than diazomethyl and fluoromethyl ketone counterparts. | [2] |
| Z-Phe-Phe-Diazomethylketone (PPDK) | Cathepsin L | Not specified | Selective inhibitor of cathepsin L. | [3] |
| SD1002 / SD1003 | (Lysosomal modulation) | No significant cathepsin B inhibition | Non-peptidic derivatives of PADK with improved cathepsin up-regulation and almost complete removal of inhibitory properties. | [1] |
| SD1006 | (Lysosomal modulation) | No significant cathepsin B inhibition | Enantiomer of a PADK derivative that up-regulates cathepsin B without significant enzyme inhibition. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the review, providing a framework for the replication and validation of the findings.
Cathepsin B Activity Assay
This protocol is adapted from studies measuring the inhibitory activity of various compounds against cathepsin B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cathepsin B.
Materials:
-
Human Cathepsin B (recombinant)
-
Fluorogenic substrate: Z-Arg-Arg-AMC (Nα-Cbz-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM dithiothreitol (DTT), pH 5.5
-
Test compounds (e.g., PADK, Z-Phe-Ala-CH2F) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (final DMSO concentration should be kept below 1%)
-
Human Cathepsin B solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Z-Arg-Arg-AMC substrate to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically for at least 15 minutes, with readings taken every minute.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Aβ42 Oligomerization and Fibril Formation Assay
This protocol provides a general framework for assessing the effect of inhibitors on Aβ42 aggregation using mass spectrometry and electron microscopy, based on descriptions from relevant studies[4][5].
Objective: To evaluate the ability of a test compound to inhibit the oligomerization and fibril formation of Aβ42.
Materials:
-
Synthetic Aβ42 peptide
-
Ammonium acetate buffer (20 mM, pH 7.4)
-
Test compound (e.g., PADK)
-
Mass spectrometer with ion mobility spectrometry (IMS) capabilities
-
Transmission electron microscope (TEM)
-
Carbon-coated copper grids
-
Uranyl acetate solution (2% w/v)
Procedure:
1. Sample Preparation and Incubation: a. Dissolve synthetic Aβ42 peptide in the ammonium acetate buffer to a final concentration of 10 µM. b. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). c. Add the test compound to the Aβ42 solution at the desired final concentration. An Aβ42-only control should be prepared in parallel. d. Incubate the samples at 37°C for various time points (e.g., 0, 6, 12, 24 hours) to allow for oligomerization and fibril formation.
2. Mass Spectrometry and Ion Mobility Spectrometry Analysis: a. At each time point, introduce the samples into the mass spectrometer using a nano-electrospray ionization (nESI) source. b. Acquire mass spectra to identify the different oligomeric species of Aβ42 (monomers, dimers, trimers, etc.) and to detect direct binding of the test compound to Aβ42. c. Utilize ion mobility spectrometry to separate the different oligomeric forms based on their size and shape (collision cross-section). This allows for the quantification of the relative abundance of each oligomer in the presence and absence of the inhibitor.
3. Transmission Electron Microscopy (TEM) Analysis: a. At the final time point (e.g., 24 hours), place a small aliquot of each sample onto a carbon-coated copper grid for 1-2 minutes. b. Remove excess sample with filter paper. c. Negatively stain the grids with 2% uranyl acetate solution for 1 minute. d. Allow the grids to air dry completely. e. Examine the grids using a transmission electron microscope to visualize the morphology of Aβ42 aggregates and to assess the extent of fibril formation in the presence and absence of the inhibitor.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Dual mechanisms of this compound action.
Caption: Workflow for assessing Aβ42 aggregation inhibition.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK) in Protease Inhibition and Amyloid-β Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of research outcomes for Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK), a versatile tool in cellular biology and neurodegenerative disease research. We offer a comparative overview of its performance against other relevant inhibitors, supported by experimental data and detailed methodologies.
Abstract
This compound (Z-PAD-FMK) is a cell-permeable, irreversible inhibitor primarily known for its activity against cysteine proteases, particularly cathepsins. It has garnered significant interest for its dual role as a weak inhibitor of cathepsins B and L and as a modulator of lysosomal activity. At low concentrations, Z-PAD-FMK has been shown to enhance the levels of lysosomal cathepsins, a mechanism being explored for the clearance of pathogenic protein aggregates in neurodegenerative diseases such as Alzheimer's. Furthermore, research indicates that Z-PAD-FMK can directly interact with amyloid-beta (Aβ) peptides, inhibiting their aggregation into toxic oligomers and fibrils. This guide compares the inhibitory profile of Z-PAD-FMK with other key protease inhibitors and details its effects on Aβ42 aggregation.
Performance Comparison of Protease Inhibitors
This section provides a quantitative comparison of Z-PAD-FMK with other commonly used protease inhibitors. The data is summarized for easy comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 / Ki | Cell Permeability | Mode of Action | Key Applications |
| This compound (Z-PAD-FMK) | Cathepsin B, Cathepsin L (weak) | Cathepsin B: 9.4 ± 2.4 μM[1] | Yes | Irreversible | Lysosomal modulation, Aβ aggregation inhibition |
| CA-074 | Cathepsin B (selective) | Ki: 2-5 nM[2] | No (CA-074-Me is permeable) | Irreversible | Selective inhibition of cathepsin B |
| Z-VAD-FMK | Pan-caspase | Caspase-1: 3.07 μM, Caspase-6: 6.78 μM, Caspase-7: 4.11 μM, Caspase-8: 5.42 μM, Caspase-9: 10.66 μM, Caspase-10: 9.52 μM[3] | Yes | Irreversible | General apoptosis inhibition |
| Z-FA-FMK | Cathepsin B, Cathepsin L | Cathepsin B: Ki = 1.5 µM[4] | Yes | Irreversible | Cysteine protease inhibition, anti-inflammatory studies |
| Z-Phe-Phe-Diazomethylketone (Z-FF-FMK) | Cathepsin L (selective) | - | Yes | Irreversible | Selective inhibition of cathepsin L |
Modulation of Amyloid-β42 Aggregation
Z-PAD-FMK has been shown to directly interfere with the aggregation cascade of Aβ42, a key pathogenic event in Alzheimer's disease.
Key Findings:
-
Inhibition of Oligomerization: Z-PAD-FMK directly binds to Aβ42 monomers and small oligomers, inhibiting the formation of larger, neurotoxic dodecamers.[3]
-
Disruption of Pre-formed Oligomers: Ion mobility spectrometry has revealed that Z-PAD-FMK can remodel and disaggregate pre-formed Aβ42 dodecamers.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Z-PAD-FMK research.
In Vitro Cathepsin B Activity Assay
This protocol is adapted from the methodology used to determine the IC50 of Z-PAD-FMK.[1]
Materials:
-
Purified active cathepsin B
-
Cathepsin B substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC)
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0
-
Activating Buffer: Assay buffer containing 8.0 mM L-Cysteine HCl
-
Z-PAD-FMK and other inhibitors
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 348-360 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of Z-PAD-FMK in DMSO.
-
Activate cathepsin B by incubating it in the Activating Buffer.
-
In a 96-well plate, add the assay buffer, the activated cathepsin B, and varying concentrations of Z-PAD-FMK or other inhibitors.
-
Initiate the reaction by adding the Z-Arg-Arg-AMC substrate.
-
Immediately measure the fluorescence intensity at regular intervals for a set period at 40°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Thioflavin T (ThT) Assay for Aβ42 Aggregation
This assay is used to monitor the formation of amyloid fibrils.
Materials:
-
Aβ42 monomer solution
-
Thioflavin T (ThT) solution
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Z-PAD-FMK
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a fresh solution of Aβ42 monomers.
-
In a 96-well plate, mix the Aβ42 monomer solution with the ThT solution and either Z-PAD-FMK (at various concentrations) or a vehicle control (e.g., DMSO).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular time intervals.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final plateau of the curves can be analyzed to determine the effect of Z-PAD-FMK on Aβ42 fibrillization kinetics.
Western Blot Analysis for Cathepsin B Expression
This protocol can be used to assess the effect of Z-PAD-FMK on cathepsin B protein levels in cell lysates.[2][5]
Materials:
-
Cell culture and treatment reagents (including Z-PAD-FMK)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cathepsin B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with Z-PAD-FMK or vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cathepsin B.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative expression of cathepsin B.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Dual mechanism of Z-PAD-FMK: Lysosomal modulation and direct Aβ42 interaction.
Caption: Workflow for the in vitro Cathepsin B fluorometric activity assay.
Caption: Standard workflow for Western Blot analysis of protein expression.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Z-Phe-Ala-Diazomethylketone
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Z-Phe-Ala-Diazomethylketone, a caspase inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or dust.[1][2]
Waste Identification and Classification
This compound, as a diazomethyl ketone compound, should be treated as hazardous waste. While specific waste codes may vary by jurisdiction, it is crucial to classify this chemical as a reactive and potentially toxic substance. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on local and national regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Inactivation of Reactive Diazomethylketone Group (if required by institutional protocols)
Some institutional safety protocols may require the quenching of the reactive diazomethylketone moiety before disposal. This is typically achieved by reacting the compound with a suitable agent.
Experimental Protocol: Quenching with Acetic Acid
-
In a chemical fume hood, prepare a solution of glacial acetic acid in an inert solvent (e.g., dioxane or THF) at a 10-fold molar excess to the amount of this compound to be neutralized.
-
Slowly and with stirring, add the this compound solution to the acetic acid solution at room temperature.
-
Allow the reaction to proceed for at least one hour to ensure complete inactivation of the diazomethylketone.
-
The resulting solution should then be treated as hazardous chemical waste.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like pipette tips and weighing paper, in a dedicated, properly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound, including quenched solutions and solvents used for rinsing, in a separate, compatible, and clearly labeled hazardous waste container.[3][4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]
Step 3: Container Management
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[4][5]
-
Ensure containers are kept closed at all times, except when adding waste.[3]
-
Fill containers to no more than 90% of their capacity to allow for expansion.[6]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name (this compound), and any other required information as per your institution's guidelines.[5]
Step 4: Storage and Pickup
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[7]
-
Arrange for the collection of the hazardous waste by your institution's authorized waste management service.[3]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's total volume. | [6] |
| Empty Container Rinsing | For acutely hazardous waste, triple rinse with a suitable solvent. | [3][5] |
| Rinseate Management | Collect all rinseate as hazardous waste. | [3][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer
The information provided in this document is intended as a general guide. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations regarding hazardous waste disposal. Always seek guidance from your EHS department for any questions or concerns.
References
Personal protective equipment for handling Z-Phe-Ala-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Z-Phe-Ala-Diazomethylketone. Given the presence of the diazomethylketone functional group, this compound should be handled with extreme caution, following protocols similar to those for the highly toxic and explosive compound, diazomethane.
Hazard Summary
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE |
| Handling Solids (weighing, preparing solutions) | - Full-face shield and safety goggles- Laboratory coat- Double-gloving with nitrile or neoprene gloves- Acid-resistant apron |
| Reactions and Work-up | - Full-face shield and safety goggles- Laboratory coat- Double-gloving with nitrile or neoprene gloves- Acid-resistant apron- Work must be conducted in a certified chemical fume hood with a blast shield in place. |
| General Laboratory Use | - Safety glasses with side shields (minimum)- Laboratory coat- Single pair of nitrile gloves |
Note: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.
Engineering Controls
All work with this compound must be performed in a properly functioning chemical fume hood. For procedures with a higher risk of splashing or explosion, such as distillation or handling larger quantities, the use of a blast shield is required.[1]
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receipt to disposal.
Storage and Stability
Proper storage is critical to maintain the integrity and safety of this compound.
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
The compound should be stored in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere such as nitrogen.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Incident | Procedure |
| Small Spill (<100 mL of dilute solution) | 1. Evacuate the immediate area.2. Notify laboratory personnel and the safety officer.3. If trained and equipped, neutralize the spill with a weak acid (e.g., 5% acetic acid) and absorb with an inert material.4. Ventilate the area thoroughly. |
| Large Spill | 1. Evacuate the entire laboratory.2. Activate the nearest fire alarm and notify emergency services.3. Close the laboratory doors and post a warning sign. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]2. Remove contaminated clothing.3. Wash the area with soap and water.[1]4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[1]2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Decontamination: Before disposal, any residual this compound in reaction vessels or on contaminated materials should be carefully quenched. This can be achieved by slowly adding a weak acid, such as acetic acid, in a fume hood. The reaction can be vigorous, so addition should be slow and with appropriate cooling.
-
Waste Collection: Collect all contaminated materials, including quenched solutions, used gloves, and absorbent materials, in a designated, properly labeled hazardous waste container.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Experimental Protocols: Decontamination of Glassware
This protocol provides a method for the safe decontamination of glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Chemical fume hood
-
Blast shield
-
Stir plate and stir bar
-
Dropping funnel
-
Ice bath
-
5% Acetic acid in a suitable solvent (e.g., the reaction solvent)
-
Personal Protective Equipment (as outlined in the PPE table)
Procedure:
-
Setup: Place the contaminated glassware in an ice bath on a stir plate within a chemical fume hood. Place a blast shield in front of the setup.
-
Initial Quench: Add a suitable solvent to the glassware to dilute any remaining residue.
-
Slow Addition of Acid: While stirring, slowly add the 5% acetic acid solution dropwise from the dropping funnel. Be vigilant for any signs of gas evolution or temperature increase.
-
Completion of Quench: Continue adding the acetic acid solution until gas evolution ceases.
-
Final Rinse: Allow the mixture to stir for an additional 30 minutes to ensure complete neutralization.
-
Disposal: The quenched solution should be disposed of as hazardous waste. The glassware can then be cleaned using standard laboratory procedures.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
